N-(2-Hydroxypropyl)ethylenediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminoethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-5(8)4-7-3-2-6/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKVFRNCODQPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68072-46-8 | |
| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68072-46-8 | |
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DSSTOX Substance ID |
DTXSID50861764 | |
| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |
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Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid with a slight ammoniacal odor; [Merck Index] | |
| Record name | 1-((2-Aminoethyl)amino)-2-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
123-84-2 | |
| Record name | N-(2-Hydroxypropyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((2-Aminoethyl)amino)-2-propanol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |
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| Record name | 1-[(2-aminoethyl)amino]propan-2-ol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.235 | |
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| Record name | N-(2-HYDROXYPROPYL)-1,2-ETHANEDIAMINE | |
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Foundational & Exploratory
An In-depth Technical Guide to N-(2-Hydroxypropyl)ethylenediamine (CAS: 123-84-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-Hydroxypropyl)ethylenediamine, a versatile chemical intermediate with the CAS number 123-84-2. The document details its chemical and physical properties, synthesis, and key applications, particularly its role as a building block in the preparation of surfactants, chelating agents, and pharmaceuticals. While direct involvement in biological signaling pathways has not been identified in the reviewed literature, its utility as a precursor in the synthesis of bioactive molecules is highlighted. This guide includes structured data tables for easy reference, outlines a general experimental protocol for its synthesis, and presents a logical workflow for its preparation and key reactions.
Chemical and Physical Properties
This compound is a colorless to pale yellow, hygroscopic liquid.[1] It is an organic compound containing both amine and hydroxyl functional groups, which contribute to its reactivity and solubility.[1] It is soluble in water and many organic solvents.[1]
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 123-84-2 |
| Molecular Formula | C₅H₁₄N₂O |
| Molecular Weight | 118.18 g/mol |
| IUPAC Name | 1-((2-aminoethyl)amino)propan-2-ol |
| Synonyms | (2-Hydroxypropylamino)ethylamine, 1-{(2-Aminoethyl)Amino}-2-Propanol, N-(β-Hydroxypropyl)ethylenediamine[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | -50 °C | ChemicalBook |
| Boiling Point | 112 °C @ 10 mmHg | ChemicalBook |
| Density | 0.99 g/cm³ | ChemicalBook |
| Flash Point | 94 °C | Hangzhou Ocean Chemical Co.,Ltd |
| Solubility | Soluble in water and many organic solvents | [1] |
Synthesis and Experimental Protocols
The primary industrial synthesis of this compound involves the reaction of ethylenediamine with propylene oxide.[2][3][4] This reaction is a nucleophilic ring-opening of the epoxide by the amine. The reaction can proceed to yield mono-, di-, tri-, and tetra-substituted products.[4] Controlling the stoichiometry and reaction conditions is crucial for the selective synthesis of the mono-substituted product.
General Experimental Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the known chemistry of amine-epoxide reactions. Optimization of reaction time, temperature, and molar ratios of reactants is recommended to achieve the desired selectivity for the mono-substituted product.
Materials:
-
Ethylenediamine
-
Propylene oxide
-
Methanol (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, dissolve an excess of ethylenediamine in methanol. The use of excess ethylenediamine is crucial to favor the formation of the mono-adduct.
-
Cool the solution in an ice bath.
-
Slowly add propylene oxide (1 molar equivalent) to the cooled solution via the dropping funnel with continuous stirring. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and selectivity.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours to ensure complete reaction.
-
Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess ethylenediamine under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to isolate this compound from any di- or higher-substituted byproducts.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis due to its bifunctional nature.
Chelating Agent
The presence of both amine and hydroxyl groups allows this compound to act as a chelating agent, forming stable complexes with metal ions.[1] This property is utilized in various industrial applications.
Surfactant Synthesis
It is used as a precursor in the manufacturing of surfactants. The hydrophilic amine and hydroxyl groups combined with a lipophilic chain (which can be introduced by further reactions) impart amphiphilic properties to the resulting molecules.
Pharmaceutical Intermediate
This compound is reported to be an intermediate in the synthesis of pharmaceuticals.[1] One notable example is its stated use in the production of pyrazinamide, an important antituberculosis drug.
Pyrazinamide Synthesis:
While a detailed, publicly available experimental protocol for the synthesis of pyrazinamide directly from this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be envisioned. The synthesis of the pyrazine ring often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. It is conceivable that this compound could be oxidized to the corresponding amino-ketone, which could then undergo self-condensation or reaction with another amine to form a dihydropyrazine intermediate. Subsequent oxidation would yield the pyrazine ring.
Diagram 2: Potential Role as a Chemical Intermediate
Caption: Applications of this compound.
Biological Activity and Signaling Pathways
Based on a comprehensive review of the available scientific literature, there is no evidence to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary role in a biological context is as a building block for the synthesis of more complex, biologically active molecules. Its own biological activity is not well-characterized, and it is primarily considered a chemical intermediate.
Safety and Handling
This compound may cause irritation to the skin and eyes.[1] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound (CAS: 123-84-2) is a valuable and versatile chemical intermediate with applications spanning from industrial uses as a chelating agent and surfactant precursor to its role in pharmaceutical synthesis. While its direct biological activity and involvement in signaling pathways are not documented, its utility as a molecular scaffold for the construction of more complex molecules underscores its importance for researchers and professionals in drug development and chemical synthesis. The synthetic procedures for this compound are established, though careful control of reaction conditions is necessary to achieve selectivity.
References
An In-depth Technical Guide to N-(2-Hydroxypropyl)ethylenediamine and its Derivatives in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2-Hydroxypropyl)ethylenediamine. Recognizing the limited publicly available data on its specific applications in advanced drug development, this paper also explores the well-documented utility of its derivative, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol), as a case study to illustrate the potential of this class of compounds in biomedical research.
This compound: Core Properties
This compound is an organic compound featuring both amine and hydroxyl functional groups.[1] These groups impart basicity and the ability to participate in a variety of chemical reactions, including nucleophilic substitutions and complexation with metal ions.[1] It is a colorless to pale yellow, hygroscopic liquid that is soluble in water and many organic solvents.[1] Its primary applications are in the synthesis of surfactants, chelating agents, and as a foundational molecule in the production of pharmaceuticals and agrochemicals.[1]
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 118.18 g/mol | [2][3][4] |
| Molecular Formula | C₅H₁₄N₂O | [4] |
| CAS Number | 123-84-2 | |
| Melting Point | -50 °C | [2][3] |
| Boiling Point | 112 °C / 10 mmHg | [2][3] |
| Density | 0.99 g/cm³ | [3] |
| Refractive Index | 1.4758 (20 °C) | [3][4] |
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol): A Derivative in Focus
Quadrol has demonstrated immunostimulant properties and has been investigated as a potential agent in accelerating wound healing.[6] Its utility extends to various biomedical applications, including:
-
Biocompatible Hydrogels: As a cross-linking agent, Quadrol is used to create hydrogels that mimic the extracellular matrix, providing a supportive environment for neural cell growth and proliferation.
-
Shape Memory Polyurethane (SMPU) Foams: It serves as a monomer in the synthesis of SMPU foams for biomedical devices such as actuators for treating ischemic stroke, self-deployable neuronal electrodes, and vascular stents.[5]
While a specific, detailed experimental protocol for the synthesis of this compound for a drug development application is not available from the provided search results, a method for the synthesis of a related trisubstituted derivative, N,N,N'-tris(2-hydroxypropyl)ethylenediamine, has been documented. This provides insight into the general synthetic strategies for this class of compounds.
Synthesis of N,N,N'-tris(2-hydroxypropyl)ethylenediamine [7]
-
Reactant Preparation: A solution of N,N'-bis(2-hydroxypropyl)ethylenediamine (55 g, 0.3 mol) is prepared in a mixture of absolute ethanol (50 mL), methanol (50 mL), and distilled water (50 mL).
-
Reaction: Propylene oxide (181.6 g, 0.3 mol) dissolved in absolute ethanol (25 mL) is added dropwise to the solution of the diamine over 4.5 hours at a temperature of 80°C.
-
Work-up: The reaction mixture is cooled and concentrated, resulting in a viscous suspension. This suspension is then dissolved in ether and dried over anhydrous sodium sulfate.
-
Purification: Unreacted starting material precipitates and is removed by filtration. The ether is removed from the filtrate to yield a viscous liquid.
-
Final Product: Fractional distillation of the resulting oil yields N,N,N'-tris(2-hydroxypropyl)ethylenediamine.
The workflow for this synthesis is illustrated in the diagram below.
Caption: Synthesis workflow for N,N,N'-tris(2-hydroxypropyl)ethylenediamine.
References
- 1. CAS 123-84-2: this compound [cymitquimica.com]
- 2. parchem.com [parchem.com]
- 3. This compound | 123-84-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]
- 6. Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Chemical Properties of N-(2-Hydroxypropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Hydroxypropyl)ethylenediamine (HPE) is an organic compound with the chemical formula C₅H₁₄N₂O. It is a derivative of ethylenediamine and features both amine and alcohol functional groups. This unique structure imparts a range of desirable chemical properties, making it a versatile building block in various applications, including the synthesis of surfactants, chelating agents, and as a component in the production of pharmaceuticals and agrochemicals.[1] Its ability to form stable complexes with metal ions also makes it valuable in catalysis and as a stabilizing agent.[1] This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its key chemical reactions and applications.
Chemical and Physical Properties
This compound is a colorless to pale yellow, hygroscopic liquid.[1] The presence of both amine and hydroxyl groups allows it to be soluble in water and many organic solvents.[1]
Structural and Molecular Data
| Property | Value | Reference |
| CAS Number | 123-84-2 | [1] |
| Molecular Formula | C₅H₁₄N₂O | [1] |
| Molecular Weight | 118.18 g/mol | |
| Canonical SMILES | CC(O)CNCCN | |
| InChI | 1S/C5H14N2O/c1-5(8)4-7-3-2-6/h5,7-8H,2-4,6H2,1H3 | [1] |
| InChIKey | CWKVFRNCODQPDB-UHFFFAOYSA-N | [1] |
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 112 °C @ 10 mmHg | |
| Melting Point | -50 °C | |
| Density | 0.99 g/cm³ | |
| Refractive Index | 1.4758 (589.3 nm, 20°C) | |
| pKa (Predicted) | 14.83 ± 0.20 |
Synthesis of this compound
This compound is synthesized via the nucleophilic ring-opening of propylene oxide by ethylenediamine. The reaction is typically carried out in a protic solvent such as ethanol. To favor the formation of the mono-adduct, a molar excess of ethylenediamine is used.
Experimental Protocol: Synthesis
Materials:
-
Ethylenediamine
-
Propylene oxide
-
Ethanol (absolute)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask equipped with a dropping funnel and a condenser, dissolve ethylenediamine in absolute ethanol. To favor the mono-substituted product, use a significant molar excess of ethylenediamine (e.g., 3:1 molar ratio of ethylenediamine to propylene oxide).
-
Heat the solution to a gentle reflux (approximately 80°C).
-
Add propylene oxide dropwise to the refluxing solution over a period of 4-5 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and then concentrate it using a rotary evaporator to remove the ethanol.
-
Dissolve the resulting viscous liquid in diethyl ether and dry the solution over anhydrous sodium sulfate.
-
Filter the solution to remove the sodium sulfate.
-
Remove the diethyl ether by rotary evaporation to yield the crude this compound.
-
The product can be further purified by fractional distillation under reduced pressure.
Chemical Reactivity and Applications
Chelation of Metal Ions
The presence of two nitrogen atoms and a hydroxyl group allows this compound to act as a tridentate chelating agent, forming stable complexes with various metal ions. This property is utilized in applications such as catalysis and as a stabilizing agent.
Use in Polyurethane Synthesis
This compound can act as a cross-linking agent in the synthesis of polyurethanes. The hydroxyl group and the secondary amine can react with isocyanate groups, leading to the formation of a cross-linked polymer network.
Experimental Protocols for Property Determination
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Procedure:
-
Place approximately 0.5 mL of this compound into a small test tube.
-
Invert a sealed-end capillary tube and place it, open end down, into the liquid in the test tube.
-
Attach the test tube to a thermometer using a rubber band.
-
Suspend the thermometer and test tube assembly in a Thiele tube containing a high-boiling mineral oil, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a heat gun.
-
Observe the capillary tube. As the sample heats, trapped air will expand and exit the tube. When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. Record this temperature.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.
Procedure:
-
Calibrate a pH meter using standard buffer solutions.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
If necessary, add a small amount of a standard strong acid (e.g., HCl) to lower the initial pH of the solution to ensure that all amine groups are protonated.
-
Begin the titration by adding a standard solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.
-
After each addition of the base, stir the solution and record the pH reading once it has stabilized.
-
Continue the titration past the equivalence point(s), which will be indicated by a sharp change in pH.
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
Determine the volume of NaOH required to reach the equivalence point(s). The pKa value for each amine group is equal to the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added (the half-equivalence point).
Safety and Handling
This compound may cause skin and eye irritation.[1] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical with a range of applications stemming from its unique bifunctional nature. Its properties as a chelating agent, a cross-linker, and a synthetic building block make it a compound of interest for researchers and professionals in various scientific and industrial fields. The experimental protocols provided in this guide offer a practical framework for the synthesis and characterization of this important molecule.
References
An In-depth Technical Guide to the Synthesis of N-(2-Hydroxypropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathway for N-(2-Hydroxypropyl)ethylenediamine, a crucial intermediate in various chemical and pharmaceutical applications. This document outlines the core synthetic methodology, presents available quantitative data, and includes detailed diagrams to illustrate the reaction pathway and experimental workflow.
Core Synthesis Pathway: Reaction of Ethylenediamine with Propylene Oxide
The most prevalent and industrially significant method for the synthesis of this compound is the nucleophilic addition of ethylenediamine to propylene oxide. This reaction involves the ring-opening of the epoxide by the amine. To selectively produce the mono-substituted product, a significant molar excess of ethylenediamine is employed. This stoichiometric control favors the reaction of one molecule of propylene oxide per molecule of ethylenediamine, minimizing the formation of di-, tri-, and tetra-substituted byproducts.
The reaction proceeds as a nucleophilic attack by one of the nitrogen atoms of ethylenediamine on one of the carbon atoms of the propylene oxide ring. This results in the opening of the epoxide ring and the formation of a new carbon-nitrogen bond, yielding this compound.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis and properties of this compound.
| Parameter | Value | Source |
| Reactants | Ethylenediamine, Propylene Oxide | General Chemical Knowledge |
| Stoichiometry | Ethylenediamine in large excess (e.g., 7:1 molar ratio to propylene oxide) | Kitchen, L. J., & Pollard, C. B. (1943) |
| Yield | Up to 90% | Kitchen, L. J., & Pollard, C. B. (1943) |
| Boiling Point | 103.7 °C at 10 mmHg | Kitchen, L. J., & Pollard, C. B. (1943) |
| Density | 0.9556 g/mL at 20 °C | Kitchen, L. J., & Pollard, C. B. (1943) |
| Molecular Formula | C5H14N2O | CymitQuimica[1] |
| Molecular Weight | 118.18 g/mol | CymitQuimica[1] |
| CAS Number | 123-84-2 | CymitQuimica[1] |
Experimental Protocols
While detailed contemporary experimental protocols are not widely published, the following procedure is based on established chemical principles and information from foundational literature.
Objective: To synthesize this compound.
Materials:
-
Ethylenediamine (anhydrous)
-
Propylene oxide
-
Reaction vessel equipped with a stirrer, dropping funnel, and condenser (under an inert atmosphere, e.g., nitrogen)
-
Distillation apparatus
Procedure:
-
Reaction Setup: Charge the reaction vessel with a significant molar excess of anhydrous ethylenediamine (e.g., a 7:1 molar ratio to propylene oxide).
-
Addition of Propylene Oxide: Slowly add propylene oxide to the stirred ethylenediamine via the dropping funnel. The reaction is exothermic, and the temperature should be controlled, for example, by using an ice bath to maintain a desired temperature range.
-
Reaction Time: After the addition is complete, continue stirring the reaction mixture for a specified period to ensure complete conversion.
-
Work-up:
-
Remove the excess ethylenediamine, for example, by vacuum distillation.
-
The remaining crude product, which will be a mixture of this compound and smaller amounts of polysubstituted products, can then be purified.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to isolate this compound.
Visualizations
Synthesis Pathway Diagram
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
An In-depth Technical Guide to the Physical Properties of N-(2-Hydroxypropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Hydroxypropyl)ethylenediamine (HPE) is a versatile bifunctional molecule featuring both amine and hydroxyl functional groups. This unique structure allows it to serve as a valuable building block in the synthesis of a wide array of chemical compounds, including surfactants, chelating agents, and as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Its hygroscopic nature and solubility in both water and many organic solvents further enhance its utility in various chemical applications. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary synthesis route.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, application, and the design of processes in which it is a reactant or product. A summary of these properties is presented below.
General Characteristics
This compound is a colorless to pale yellow, hygroscopic liquid at room temperature.[1] Its bifunctional nature, containing both primary and secondary amine groups along with a secondary hydroxyl group, dictates its chemical reactivity and physical behavior.
Quantitative Physical Data
A compilation of the key physical properties of this compound is provided in Table 1. It is important to note that variations in reported values can occur due to different experimental conditions and purity levels of the substance.
| Property | Value | Conditions | Source(s) |
| Molecular Weight | 118.18 g/mol | - | [2] |
| Boiling Point | 155 °C | At atmospheric pressure | [2] |
| 112 °C | At 10 mmHg | [3][4] | |
| 88-91 °C | At 3 Torr | [5] | |
| Melting/Freezing Point | -50 °C | - | [2][3][5] |
| Decomposition Temp. | 282 °C | (dec.) | [6] |
| Density | 0.9810 g/cm³ | At 28.5 °C | [2] |
| 0.9837 g/cm³ | At 25 °C | [5] | |
| 0.99 g/cm³ | - | [3][4] | |
| Flash Point | 94 °C | Closed Cup | [2] |
| 217 °C | (lit.) | [6] | |
| Refractive Index | 1.4758 | At 20 °C (589.3 nm) | [2][3][4] |
| Vapor Pressure | 0.0115 mmHg | At 25 °C | [2][6] |
| Solubility | Soluble | Water, many organic solvents | [1] |
Experimental Protocols for Determination of Physical Properties
Accurate determination of physical properties is crucial for the characterization and quality control of this compound. The following sections detail the standard methodologies for measuring its key physical parameters.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which has a relatively high boiling point, distillation or micro-boiling point methods are suitable.
Protocol: Micro-Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small sample (a few milliliters) of this compound is placed into a fusion tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. The assembly is then placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The Thiele tube is heated gently and uniformly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
-
Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
For determining the boiling point at reduced pressure, the Thiele tube setup can be connected to a vacuum source, and the pressure is monitored with a manometer. The boiling point is then recorded at the specific reduced pressure.[7][8]
Determination of Melting/Freezing Point
Given that this compound is a liquid at room temperature with a very low reported freezing point, a cryostat or a low-temperature bath is required.
Protocol: Low-Temperature Freezing Point Determination
-
Sample Preparation: A sample of this compound is placed in a test tube.
-
Apparatus Setup: A calibrated low-temperature thermometer or thermocouple is immersed in the sample. The test tube is then placed in a cooling bath (e.g., a dry ice/acetone slurry or a cryostat).
-
Cooling and Observation: The sample is cooled slowly while being gently stirred to ensure uniform temperature.
-
Measurement: The temperature is recorded at regular intervals. The freezing point is the temperature at which the temperature remains constant as the liquid solidifies.
Determination of Density
The density of a liquid is its mass per unit volume. A pycnometer or a digital density meter provides the most accurate results.
Protocol: Density Determination using a Pycnometer
-
Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately (m1).
-
Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The cap is inserted, and any excess liquid is carefully wiped off.
-
Weighing: The filled pycnometer is weighed (m2).
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V where V is the calibrated volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.
Determination of Flash Point
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. Both open-cup and closed-cup methods can be used, with closed-cup methods generally providing lower and more conservative values.[9][10][11]
Protocol: Closed-Cup Flash Point Determination (Pensky-Martens Method - ASTM D93)
-
Apparatus: A Pensky-Martens closed-cup tester is used.[12][13][14]
-
Sample Preparation: The test cup is filled with this compound to the specified level.
-
Heating: The sample is heated at a slow, constant rate while being stirred.
-
Ignition Source Application: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space of the cup.
-
Observation and Measurement: The flash point is the lowest temperature at which the vapors of the sample ignite momentarily upon the application of the ignition source. The barometric pressure should be recorded and the flash point corrected to standard pressure if necessary.[15]
Synthesis of this compound
This compound is typically synthesized through the nucleophilic ring-opening of propylene oxide with ethylenediamine. The reaction is generally carried out in a solvent such as ethanol, methanol, or water.
Below is a DOT language script that generates a diagram illustrating the synthesis workflow.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide has provided a detailed summary of the key physical properties of this compound, presented in a clear and accessible format for researchers and professionals. The outlined experimental protocols offer standardized methods for the accurate determination of these properties, which is essential for quality control and process development. The visualization of the synthesis pathway further aids in understanding the production of this important chemical intermediate. The data and methodologies presented herein are intended to support the safe and effective use of this compound in research and industrial applications.
References
- 1. CAS 123-84-2: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. parchem.com [parchem.com]
- 4. This compound CAS#: 123-84-2 [m.chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cms.qut.edu.au [cms.qut.edu.au]
- 9. Types of Flash Point Test | Stanhope-Seta [stanhope-seta.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Flash- and fire point measurement | Anton Paar Wiki [wiki.anton-paar.com]
- 12. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 13. precisionlubrication.com [precisionlubrication.com]
- 14. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 15. delltech.com [delltech.com]
Navigating the Solubility Landscape of N-(2-Hydroxypropyl)ethylenediamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Hydroxypropyl)ethylenediamine in various organic solvents. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and various applications within the pharmaceutical and chemical industries. Due to the limited availability of precise quantitative solubility data for this compound, this guide also includes qualitative solubility information and data on the closely related compound, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, for comparative purposes.
Qualitative Solubility of this compound
This compound (CAS: 123-84-2) is generally described as a colorless to pale yellow liquid that is hygroscopic. It is known to be soluble in water and a range of organic solvents, a versatility that is crucial for its application in the synthesis of surfactants and chelating agents[1].
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Organic Solvents | Soluble | [1] |
Solubility of the Structurally Related N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine
A structurally similar compound, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (CAS: 102-60-3), offers further insight into the potential solubility behavior. This compound is reported to be miscible with a variety of solvents, which implies solubility in all proportions.
Table 2: Miscibility of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine
| Solvent | Miscibility | Reference |
| Water | Miscible | [2] |
| Methanol | Miscible | [2] |
| Ethanol | Miscible | [2] |
| Toluene | Miscible | [2] |
| Ethylene Glycol | Miscible | [2] |
| Perchloroethylene | Miscible | [2] |
| Isopropanol | Forms Clear Solutions | |
| Propylene Glycol | Forms Clear Solutions |
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general methodology can be outlined based on standard laboratory practices for amines[3][4].
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selected organic solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, diethyl ether)
-
Distilled water
-
Test tubes (100 x 13 mm)
-
Vortex mixer or magnetic stirrer
-
Graduated pipettes and cylinders
-
Analytical balance
-
Constant temperature bath (optional, for temperature-controlled studies)
Procedure:
-
Preparation: Label clean, dry test tubes for each solvent to be tested.
-
Initial Qualitative Assessment:
-
Add 2 mL of the selected organic solvent to a labeled test tube.
-
Add 5 drops (approximately 0.1 g if solid) of this compound to the solvent.
-
Mix the contents thoroughly by vortexing or using a magnetic stirrer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any signs of undissolved solute. Record as "soluble," "partially soluble," or "insoluble."
-
-
Semi-Quantitative Determination (for soluble compounds):
-
Start with a known volume of the solvent in a test tube.
-
Incrementally add known masses or volumes of this compound.
-
After each addition, mix thoroughly until the solute is fully dissolved.
-
Continue adding the amine until saturation is reached (i.e., a persistent precipitate or cloudiness is observed).
-
The total amount of amine dissolved in the known volume of solvent at that temperature provides an approximation of the solubility.
-
-
Effect of Temperature (Optional):
-
For temperature-dependent solubility studies, perform the above steps with the test tubes placed in a constant temperature bath set to the desired temperature.
-
-
Data Recording: Meticulously record the solvent used, the temperature of the experiment, the amounts of solute and solvent, and the observed solubility.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound like this compound in an organic solvent.
Caption: Generalized workflow for the experimental determination of solubility.
General Considerations for Amine Solubility
The solubility of amines is influenced by several factors. Low molecular weight amines tend to be more soluble in water due to the ability to form hydrogen bonds[3]. Generally, if the total number of carbon atoms attached to the nitrogen is four or less, the amine is considered water-soluble[3]. As the carbon chain length increases, the hydrophobic character of the molecule becomes more dominant, leading to decreased water solubility[5][6]. However, most amines exhibit good solubility in organic solvents, particularly polar ones[5][6]. The basic nature of amines also means their solubility can be significantly affected by the pH of the solution; they often become more soluble in acidic conditions due to the formation of ammonium salts[3][4].
References
- 1. CAS 123-84-2: this compound [cymitquimica.com]
- 2. Edetol | C14H32N2O4 | CID 7615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. moorparkcollege.edu [moorparkcollege.edu]
- 4. chemhaven.org [chemhaven.org]
- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to N-(2-Hydroxypropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Hydroxypropyl)ethylenediamine (CAS No. 123-84-2), a mono-substituted derivative of ethylenediamine, is a versatile chemical intermediate with applications in various fields, including the synthesis of surfactants, chelating agents, and as a structural motif in the development of pharmaceuticals.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methods related to this compound, with a focus on its relevance to research and drug development.
Chemical Structure and Identification
This compound is an organic compound featuring a primary and a secondary amine group, as well as a hydroxyl group. The presence of these functional groups imparts the molecule with both basic and nucleophilic properties, making it a valuable building block in organic synthesis.
Systematic Name: 1-((2-aminoethyl)amino)propan-2-ol
Chemical Formula: C₅H₁₄N₂O[1]
Molecular Weight: 118.18 g/mol [1]
CAS Registry Number: 123-84-2[1]
Structure:
References
An In-depth Technical Guide to N-(2-Hydroxypropyl)ethylenediamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Hydroxypropyl)ethylenediamine and its derivatives represent a versatile class of compounds with a wide array of applications spanning industrial processes to advanced biomedical research. The presence of hydroxyl and amine functionalities imparts unique chemical properties, including chelating abilities, reactivity for polymerization, and the capacity for diverse chemical modifications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its key derivatives, with a particular focus on their relevance to drug development.
Core Compound and Key Derivatives: Properties and Synthesis
This compound serves as a foundational building block for a range of more complex molecules. Its derivatives, particularly those with multiple hydroxypropyl groups, have garnered significant attention for their utility in various scientific fields.
This compound
This is the simplest derivative, characterized by a single 2-hydroxypropyl group attached to an ethylenediamine backbone. It is a colorless to pale yellow, hygroscopic liquid soluble in water and many organic solvents.[1] Its basic nature, owing to the amine groups, allows it to participate in nucleophilic substitution and complexation reactions.[1]
N,N'-Bis(2-hydroxypropyl)ethylenediamine
This derivative features two 2-hydroxypropyl groups, one on each nitrogen atom of the ethylenediamine core. It is a key intermediate in the synthesis of more substituted derivatives.
N,N,N'-Tris(2-hydroxypropyl)ethylenediamine
Possessing three 2-hydroxypropyl groups, this compound is another important intermediate and derivative with applications in polymer chemistry.
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol®)
As a polyfunctional amine with four hydroxypropyl groups, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, commonly known as Quadrol, is a widely studied and utilized derivative.[2][3] It is a colorless to pale yellow viscous liquid or solid that is highly soluble in water.[2][3] Its notable properties include its use as a biological buffer, a chelating agent, and a cross-linking agent in the production of polymers like polyurethanes.[4][5]
Synthesis of this compound and its Derivatives
The primary method for synthesizing this compound and its more substituted derivatives is the ring-opening addition reaction of propylene oxide with ethylenediamine.[1][6] The degree of substitution can be controlled by the stoichiometry of the reactants and the reaction conditions.
General Synthesis Workflow
Caption: General synthesis of derivatives.
Experimental Protocols
Synthesis of N,N,N'-Tris(2-hydroxypropyl)ethylenediamine
A detailed protocol for the synthesis of N,N,N'-tris(2-hydroxypropyl)ethylenediamine has been reported as follows:
-
Reactants : N,N'-bis(2-hydroxypropyl)ethylenediamine (55 g, 0.3 mol) and propylene oxide (181.6 g, 0.3 mol).[2]
-
Solvent : A mixture of absolute ethanol (25 mL), methanol (50 mL), and distilled water (50 mL).[2]
-
Procedure : Propylene oxide in absolute ethanol is added dropwise over 4.5 hours to a solution of N,N'-bis(2-hydroxypropyl)ethylenediamine in the solvent mixture at 80°C. The reaction mixture is then cooled and concentrated. The resulting suspension is dissolved in ether and dried over anhydrous sodium sulfate. Unreacted starting material is removed by filtration.[2]
-
Purification : The ether is removed from the filtrate to yield a viscous liquid, which is then purified by fractional distillation.[2]
-
Yield and Characterization : The reported yield is 55%, with a boiling point of 140°C at 0.15 mm Hg. Characterization was performed using IR and NMR spectroscopy.[2]
| Parameter | Value |
| Yield | 55% |
| Boiling Point | 140°C @ 0.15 mm Hg |
| IR (neat) | 3350 cm⁻¹ (broad OH) |
| ¹H NMR (CDCl₃) | δ 3.8 (broad m, 3H), 2.5 (broad m, 10H), 1.1 (d, 9H) |
Synthesis of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives
A series of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives with antimicrobial activity have been synthesized. The general procedure involves the reaction of a substituted salicylaldehyde with ethylenediamine, followed by reduction.
-
General Procedure : A solution of the appropriate substituted salicylaldehyde in methanol is added to a solution of ethylenediamine in methanol. The resulting mixture is stirred, and the Schiff base product is collected by filtration. The Schiff base is then reduced using sodium borohydride in methanol. The final product is purified by recrystallization.
Biological Activities and Applications in Drug Development
Derivatives of this compound have shown promise in various biological applications, from antimicrobial and anticancer agents to components of drug delivery systems.
Antimicrobial Activity
Certain derivatives of this compound have demonstrated significant antimicrobial properties. For instance, halogenated N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives have been shown to be effective against various bacteria.
| Compound | Organism | LC₅₀ (µM) |
| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica | 11.6 |
| P. aeruginosa | 86 | |
| S. aureus | 140 | |
| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | S. enterica | 8.79 |
| P. aeruginosa | 138 | |
| S. aureus | 287 |
LC₅₀ values represent the concentration required to kill 50% of the bacterial population.
Anticancer Activity of Metal Complexes
Metal complexes of this compound derivatives, particularly Schiff base derivatives, have been investigated for their anticancer potential. For example, copper(II) complexes of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine have shown cytotoxicity against various human cancer cell lines. One such study demonstrated that a copper(II) complex was active against MCF-7 (breast cancer) cell lines with an IC₅₀ of 23 µg/mL.[7]
Immunostimulatory and Wound Healing Properties
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol) has been observed to have immunostimulant properties and has been implicated as a potentially useful agent in accelerating wound healing. While the precise signaling pathways are not fully elucidated, it has been shown that Quadrol can stimulate macrophages.
Drug Delivery and Biomedical Materials
The ability of this compound derivatives to be incorporated into polymers makes them valuable in the field of drug delivery and biomedical materials. For instance, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is used as a cross-linking agent to create biocompatible hydrogels that can support the growth of neural cells, potentially for applications in tissue engineering and regenerative medicine. It is also a monomer used in the synthesis of shape memory polyurethane foams for various biomedical applications, including actuators for treating ischemic stroke and as vascular stents.[3][6]
Signaling Pathways and Mechanisms of Action
While the detailed signaling pathways for many this compound derivatives are still under investigation, a hypothetical workflow for investigating the mechanism of action of a novel derivative with anticancer activity is presented below.
References
- 1. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]
- 4. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[4]arene with Hydroxyl and Amine Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jsci.utq.edu.iq [jsci.utq.edu.iq]
An In-depth Technical Guide to N-(2-Hydroxypropyl)ethylenediamine
This technical guide provides a comprehensive overview of the fundamental characteristics of N-(2-Hydroxypropyl)ethylenediamine, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, synthesis and purification protocols, and key applications, with a focus on structured data presentation and detailed experimental methodologies.
Core Chemical and Physical Properties
This compound, a derivative of ethylenediamine, is a versatile organic compound characterized by the presence of both amine and hydroxyl functional groups. This unique structure imparts specific chemical and physical properties that are summarized in the table below.
| Property | Value |
| CAS Number | 123-84-2 |
| Molecular Formula | C5H14N2O |
| Molecular Weight | 118.18 g/mol |
| Appearance | Colorless to pale yellow, clear, hygroscopic liquid[1] |
| Melting Point | -50 °C[2][3][4] |
| Boiling Point | 112 °C at 10 mmHg[2][3][5] |
| Density | 0.99 g/cm³[2][3] |
| Refractive Index | 1.4758 (at 20 °C, 589.3 nm)[2][3] |
| Solubility | Soluble in water and many organic solvents[1] |
| pKa | 14.83 ± 0.20 (Predicted)[2] |
Synthesis and Purification
The primary method for the synthesis of this compound is the nucleophilic ring-opening of propylene oxide with ethylenediamine. To favor the formation of the mono-substituted product, a molar excess of ethylenediamine is typically used.
Synthesis Protocol: General Method
This protocol outlines a generalized procedure for the synthesis of this compound. Optimization of reactant ratios, temperature, and reaction time may be necessary to maximize the yield of the desired mono-substituted product.
Materials:
-
Ethylenediamine
-
Propylene oxide
-
Methanol (or another suitable solvent)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve ethylenediamine in methanol. A significant molar excess of ethylenediamine to propylene oxide (e.g., 10:1) should be used to increase the statistical probability of mono-substitution.
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Slowly add propylene oxide dropwise from the addition funnel to the stirred ethylenediamine solution. Maintain the temperature of the reaction mixture below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Remove the excess ethylenediamine and methanol under reduced pressure using a rotary evaporator. The crude product will be a mixture of mono-, di-, tri-, and tetra-substituted products.
Synthesis workflow for this compound.
Purification Protocol: Vacuum Distillation
Purification of the crude product is essential to isolate this compound from unreacted starting materials and polysubstituted byproducts. Vacuum distillation is an effective method for this purpose.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle with stirring
-
Cold trap
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Place the crude product into the round-bottom flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
-
Begin stirring and gradually apply vacuum.
-
Once a stable vacuum is achieved, slowly heat the flask using the heating mantle.
-
Collect the different fractions as they distill at their respective boiling points under the applied vacuum. The fraction corresponding to the boiling point of this compound should be collected separately.
-
After distillation, allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Spectroscopic Characterization
The structure and purity of this compound can be confirmed using various spectroscopic techniques. The following sections describe the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The protons of the ethylenediamine backbone will appear as multiplets. The methyl group on the hydroxypropyl moiety will be a doublet, coupled to the adjacent methine proton. The methine proton will be a multiplet, and the methylene group adjacent to the secondary amine will also be a multiplet. The hydroxyl and amine protons may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five unique carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environment (i.e., attached to nitrogen, oxygen, or other carbons).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H and N-H stretching vibrations, with the broadness resulting from hydrogen bonding. C-H stretching vibrations will be observed just below 3000 cm⁻¹. The C-O stretching vibration will appear in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 118. Fragmentation patterns would likely involve the loss of small neutral molecules or radicals, such as water, a methyl group, or cleavage of the C-C and C-N bonds.
Workflow for the characterization of this compound.
Applications
This compound serves as a valuable building block and intermediate in various chemical syntheses and applications:
-
Surfactant Synthesis: The combination of hydrophilic (hydroxyl and amine) and hydrophobic (propyl) groups makes it a precursor for the synthesis of various surfactants.[1]
-
Chelating Agents: The presence of nitrogen and oxygen atoms allows the molecule to act as a chelating agent, forming stable complexes with metal ions.[1]
-
Pharmaceutical and Agrochemical Intermediate: It is used as a building block in the production of more complex molecules for the pharmaceutical and agrochemical industries.[1]
-
Catalysis: Its ability to coordinate with metals makes it useful in certain catalytic applications.[1]
-
Polymer Chemistry: It can be used as a monomer or cross-linking agent in the synthesis of polymers.
Safety and Handling
This compound may cause irritation to the skin and eyes.[1] It is important to handle the compound with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine(102-60-3) 1H NMR [m.chemicalbook.com]
- 4. N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine, 102-60-3 / 25214-63-5, Tetrakis-[N-(2-hydroxy-propyl)]-ethylenediamine [mallakchemicals.com]
- 5. scbt.com [scbt.com]
Introduction: Understanding the Importance of Hygroscopicity
An In-depth Technical Guide to the Hygroscopic Nature of N-(2-Hydroxypropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Hygroscopicity, the propensity of a substance to absorb moisture from the surrounding atmosphere, is a critical physical property that must be characterized during drug development. The uptake of water can significantly impact the stability, processability, and performance of active pharmaceutical ingredients (APIs) and excipients. For this compound, a molecule utilized in various chemical syntheses, understanding its interaction with atmospheric moisture is paramount for ensuring material quality, consistency, and stability in research and development settings.
While specific public-domain data on the hygroscopic nature of this compound is limited, its molecular structure provides a strong basis for predicting its behavior. This guide offers a technical overview of its potential hygroscopicity, outlines best practices for handling and storage, and provides detailed experimental protocols for its quantitative assessment.
Chemical Rationale for Potential Hygroscopicity
The molecular structure of this compound contains two key functional groups that are highly likely to interact with water molecules:
-
Hydroxyl (-OH) Group: This group is inherently polar and can act as both a hydrogen bond donor and acceptor.
-
Ethylenediamine Moiety (-NH- and -NH₂ groups): The nitrogen atoms possess lone pairs of electrons and are effective hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors.
The presence of these multiple hydrogen bonding sites suggests a strong affinity for water. Atmospheric water molecules can readily form hydrogen bonds with the hydroxyl and amine groups, leading to moisture absorption. This interaction is a primary driver for the compound's likely hygroscopic nature.
Caption: Hydrogen bonding between this compound and water.
Recommended Handling and Storage
Given its potential sensitivity to moisture, stringent handling and storage procedures are essential to maintain the integrity of this compound. Safety Data Sheets (SDS) consistently recommend the following precautions[1][2][3][4]:
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area[1][3]. Some suppliers note that the material is air and moisture sensitive and recommend storing it under an inert gas like nitrogen or argon[2].
-
Handling: Handling should be conducted in a well-ventilated place, and for critical applications, within a glove box or dry room to minimize exposure to atmospheric humidity[1].
Experimental Protocols for Hygroscopicity Assessment
To quantitatively determine the hygroscopic nature of this compound, two primary analytical techniques are recommended: Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric method that measures the mass change of a sample as a function of relative humidity (RH) at a constant temperature[5][6][7]. This provides critical information on the extent and rate of water uptake and loss.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound into a DVS sample pan.
-
Drying/Initial Equilibration: Place the sample in the DVS instrument and dry the sample under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). This establishes the dry mass of the sample.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., 0% to 90% RH in 10% RH increments). At each step, allow the sample mass to equilibrate ( dm/dt ≤ 0.002% min⁻¹). The instrument software will automatically record the mass change over time.
-
Desorption Phase: After reaching the maximum RH, decrease the RH in a stepwise manner back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the target RH to generate a sorption-desorption isotherm. The shape of the isotherm and any hysteresis (difference between sorption and desorption curves) can provide insights into the mechanism of water uptake.
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.
Karl Fischer (KF) Titration
KF titration is a highly accurate method for the quantitative determination of water content in a sample[8]. For amines, special considerations are necessary as basic compounds can interfere with the Karl Fischer reaction chemistry.
Experimental Protocol (Volumetric Titration):
-
Reagent Selection: Use a Karl Fischer reagent system suitable for amines. For strongly basic amines, the solvent (anode solution) may need to be modified.
-
Solvent Preparation: Add a suitable volume of the KF solvent to the titration vessel. To neutralize the basicity of the amine sample, add a weak organic acid, such as benzoic acid, to the solvent before titration[9].
-
Solvent Titration (Pre-titration): Titrate the solvent with the KF titrant to a stable, dry endpoint to eliminate any residual moisture in the vessel and solvent.
-
Sample Introduction: Accurately weigh and inject a known mass of the this compound sample into the conditioned titration vessel. The sample should dissolve completely.
-
Sample Titration: Titrate the sample with the KF titrant until the endpoint is reached. The volume of titrant consumed is recorded.
-
Calculation: The water content is calculated based on the volume of titrant used, the known titer of the titrant, and the mass of the sample. The result is typically expressed as a weight/weight percentage (% w/w).
Data Presentation
Quantitative data from hygroscopicity studies should be summarized in clear, structured tables to facilitate analysis and comparison.
Table 1: Example Data Presentation for Dynamic Vapor Sorption (DVS) Analysis
| Target Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) |
| 0 | 0.00 | 1.25 |
| 10 | 0.55 | 1.50 |
| 20 | 1.10 | 1.80 |
| 30 | 1.65 | 2.15 |
| 40 | 2.20 | 2.55 |
| 50 | 2.80 | 3.00 |
| 60 | 3.50 | 3.60 |
| 70 | 4.30 | 4.40 |
| 80 | 5.20 | 5.20 |
| 90 | 6.50 | 6.50 |
Table 2: Example Data Presentation for Karl Fischer (KF) Titration
| Sample ID | Sample Mass (g) | Titrant Volume (mL) | Water Content (% w/w) |
| HPEDA-Lot-001 | 1.052 | 2.15 | 0.102 |
| HPEDA-Lot-002 | 1.033 | 2.09 | 0.101 |
| HPEDA-Lot-003 | 1.061 | 2.18 | 0.103 |
| Average | - | - | 0.102 |
| Std. Dev. | - | - | 0.001 |
Conclusion
While direct hygroscopicity data for this compound is not widely published, its chemical structure strongly indicates a propensity to absorb atmospheric moisture. For scientists and professionals in drug development, it is prudent to treat this compound as potentially hygroscopic. Implementing stringent handling and storage protocols is crucial for maintaining its quality and stability. The detailed experimental methodologies for Dynamic Vapor Sorption and Karl Fischer titration provided in this guide offer a robust framework for quantitatively assessing its hygroscopic behavior, enabling informed decisions in formulation, processing, and stability studies.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Dynamic vapor sorption (DVS) [carpor.uliege.be]
- 6. mt.com [mt.com]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 9. hiranuma.com [hiranuma.com]
Methodological & Application
N-(2-Hydroxypropyl)ethylenediamine (HPEDA) as a Crosslinking Agent in Hydrogels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(2-Hydroxypropyl)ethylenediamine (HPEDA), also known as N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine or Quadrol, as a versatile crosslinking agent in the formulation of hydrogels for biomedical applications, including drug delivery and tissue engineering.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a wide range of biomedical applications. The choice of crosslinking agent is critical in determining the final properties of the hydrogel, such as its mechanical strength, swelling behavior, degradation rate, and drug release kinetics.
This compound (HPEDA) is a tetra-functional amine-containing alcohol that can serve as an effective crosslinking agent. Its multiple hydroxyl and amine groups allow for the formation of robust, three-dimensional polymer networks. Notably, HPEDA has been identified as a crosslinking agent for creating biocompatible hydrogels that can support the growth of neural cells, highlighting its potential in tissue engineering applications.[1]
Principle of Crosslinking
HPEDA can participate in crosslinking reactions through its amine and hydroxyl functionalities. The two tertiary amine groups and four hydroxyl groups provide multiple reactive sites for forming covalent bonds with various polymers.
A common crosslinking mechanism involves the reaction of the amine groups of HPEDA with polymers containing complementary reactive groups, such as carboxylic acids, epoxides, or isocyanates. For instance, in the presence of a coupling agent, the amine groups of HPEDA can form stable amide bonds with polymers containing carboxylic acid moieties (e.g., poly(acrylic acid), hyaluronic acid, gelatin). This reaction results in a chemically crosslinked hydrogel network.
The hydroxyl groups of HPEDA can also participate in crosslinking reactions, for example, through esterification with carboxylic acid-containing polymers or by reacting with isocyanates to form urethane linkages in polyurethane-based hydrogels.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of HPEDA-crosslinked hydrogels. Researchers should optimize the specific parameters based on the polymer of choice and the desired hydrogel properties.
Protocol 1: Synthesis of a Poly(acrylic acid)-HPEDA Hydrogel
This protocol describes the synthesis of a hydrogel by crosslinking poly(acrylic acid) (PAA) with HPEDA using a carbodiimide coupling agent.
Materials:
-
Poly(acrylic acid) (PAA, e.g., average Mv ~450,000)
-
This compound (HPEDA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
Procedure:
-
PAA Solution Preparation: Prepare a 5% (w/v) solution of PAA in PBS (pH 7.4) by stirring overnight at room temperature until fully dissolved.
-
Activation of Carboxylic Acid Groups: To the PAA solution, add EDC and NHS in a molar ratio of 2:1 with respect to the carboxylic acid groups of PAA. Stir the solution for 1 hour at room temperature to activate the carboxyl groups.
-
Crosslinking Reaction: Prepare a 10% (w/v) solution of HPEDA in PBS. Add the HPEDA solution to the activated PAA solution dropwise while stirring. The final molar ratio of HPEDA to PAA repeating units can be varied to control the crosslinking density (e.g., 1:10, 1:20).
-
Gelation: Continue stirring the mixture at room temperature. Gelation time will vary depending on the concentrations and ratios of reactants but can typically be observed within a few hours.
-
Purification: Once the hydrogel is formed, cut it into small pieces and place them in dialysis tubing. Dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents and byproducts.
-
Lyophilization (Optional): For characterization of the dry network or for controlled rehydration studies, the purified hydrogel can be frozen and lyophilized.
Protocol 2: Characterization of HPEDA-Crosslinked Hydrogels
A. Swelling Ratio Determination:
-
Weigh a lyophilized hydrogel sample (Wd).
-
Immerse the sample in a known volume of PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd
B. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record FTIR spectra of the starting polymer (e.g., PAA), HPEDA, and the lyophilized hydrogel.
-
Confirm the formation of new chemical bonds (e.g., amide bonds) by observing the appearance of characteristic peaks and the disappearance or reduction in the intensity of peaks corresponding to the reactive groups of the starting materials.
C. Scanning Electron Microscopy (SEM):
-
Freeze-dry a sample of the swollen hydrogel.
-
Fracture the dried sample to expose the internal morphology.
-
Sputter-coat the sample with a conductive material (e.g., gold).
-
Observe the porous microstructure of the hydrogel using an SEM.
Data Presentation
The properties of hydrogels are highly dependent on the polymer and the crosslinking density. The following table provides a hypothetical example of how to structure quantitative data for comparison.
| Hydrogel Formulation (PAA:HPEDA molar ratio) | Swelling Ratio (at equilibrium in PBS, pH 7.4) | Gelation Time (minutes) | Compressive Modulus (kPa) |
| 10:1 | 55 ± 4 | 30 ± 5 | 15 ± 2 |
| 20:1 | 85 ± 6 | 60 ± 8 | 8 ± 1 |
| 40:1 | 120 ± 9 | 110 ± 12 | 3 ± 0.5 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Logical Workflow for Hydrogel Synthesis and Characterization
Caption: Workflow for the synthesis and subsequent characterization of HPEDA-crosslinked hydrogels.
Crosslinking Mechanism of PAA with HPEDA
Caption: Amide bond formation between Poly(acrylic acid) and HPEDA, mediated by EDC/NHS.
Applications in Drug Development
HPEDA-crosslinked hydrogels hold promise for various drug delivery applications. The presence of hydrophilic hydroxyl groups and the potential for tuning the crosslinking density can allow for the encapsulation and controlled release of a wide range of therapeutic agents, from small molecule drugs to larger biologics.
The biocompatible nature of these hydrogels, as suggested by their use in neural cell culture, makes them attractive for applications requiring direct contact with tissues, such as:
-
Injectable hydrogels: For minimally invasive delivery of drugs and cells to a target site.
-
Wound dressings: To provide a moist environment and deliver antimicrobial or growth factors.
-
Scaffolds for tissue engineering: To support cell growth and tissue regeneration while releasing bioactive molecules.
Further research is warranted to fully explore the potential of HPEDA as a crosslinking agent in designing advanced drug delivery systems. This includes detailed studies on drug-hydrogel interactions, in vitro and in vivo drug release kinetics, and the long-term biocompatibility and degradation of these materials.
References
Application of N-(2-Hydroxypropyl)ethylenediamine in Polyurethane Foam: A Detailed Guide for Researchers
Introduction
N-(2-Hydroxypropyl)ethylenediamine (HPEDA), also known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, is a versatile aliphatic amine that plays a crucial dual role in the synthesis of polyurethane (PU) foams. Its unique molecular structure, featuring four hydroxyl groups and two tertiary amine centers, allows it to function as both a reactive crosslinker and a catalyst in the polymerization process. This application note provides detailed protocols and technical data for researchers, scientists, and drug development professionals interested in utilizing HPEDA to tailor the properties of polyurethane foams for a variety of applications, including in the biomedical field for drug delivery systems and medical devices.
HPEDA's primary functions in polyurethane foam formation are:
-
Crosslinking Agent: The four hydroxyl (-OH) groups on the HPEDA molecule readily react with isocyanate (-NCO) groups, forming urethane linkages. This tetra-functionality enables the creation of a highly crosslinked, three-dimensional polymer network, which significantly enhances the mechanical strength, thermal stability, and dimensional integrity of the resulting foam.[1]
-
Catalyst: The two tertiary amine groups within the HPEDA structure act as catalysts, accelerating the gelling reaction (polyol-isocyanate) and, to a lesser extent, the blowing reaction (water-isocyanate). This catalytic activity influences the foam's reaction profile, cure time, and cellular morphology.[2][3][4]
By carefully controlling the concentration of HPEDA in a polyurethane formulation, researchers can precisely manipulate the foam's final properties to meet the demands of specific applications.
Signaling Pathways and Chemical Reactions
The formation of polyurethane foam is a complex process involving two primary reactions: the gelling reaction and the blowing reaction. HPEDA actively participates in and influences both of these pathways.
Caption: Chemical reactions in polyurethane foam formation involving HPEDA.
Experimental Protocols
This section provides a detailed methodology for the laboratory-scale synthesis and characterization of rigid polyurethane foam incorporating HPEDA.
Materials and Equipment
-
Polyol: Polyether polyol (e.g., Lupranol® 3323)
-
Isocyanate: Polymeric methylene diphenyl diisocyanate (pMDI)
-
Crosslinker/Catalyst: this compound (HPEDA)
-
Blowing Agent: Distilled water
-
Surfactant: Silicone-based surfactant (e.g., Tegostab® B 8460)
-
Equipment:
-
High-speed mechanical stirrer (2000-6000 RPM)
-
Disposable polypropylene beakers (200-500 mL)
-
Digital scale (± 0.01 g)
-
Fume hood
-
Oven
-
Stopwatch
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Experimental Workflow
Caption: Workflow for polyurethane foam synthesis and characterization.
Synthesis Protocol
-
Preparation of Component A (Polyol Premix):
-
In a disposable polypropylene beaker, accurately weigh the required amounts of polyether polyol, HPEDA, distilled water, and silicone surfactant according to the formulation table below.
-
Mix the components thoroughly using a mechanical stirrer at 2000 rpm for 60 seconds until a homogeneous mixture is obtained.
-
-
Preparation of Component B (Isocyanate):
-
In a separate disposable beaker, weigh the required amount of pMDI.
-
-
Foam Formation:
-
Place the beaker containing Component A under the high-speed stirrer in a fume hood.
-
Add Component B (pMDI) to Component A and immediately begin stirring at high speed (e.g., 6000 RPM) for 5-10 seconds.
-
Quickly pour the reacting mixture into a mold and allow it to free-rise.
-
Record the cream time, gel time, and tack-free time.
-
-
Curing:
-
Allow the foam to cure at room temperature for at least 24 hours before demolding and characterization.
-
Characterization Protocols
-
Apparent Density: Determined according to ASTM D1622.[5] The dimensions and weight of a regularly shaped foam sample are measured to calculate the density.
-
Compressive Strength: Measured according to ASTM D1621 using a universal testing machine.[5] Samples are compressed at a constant rate, and the force required to produce a 10% deformation is recorded.
-
Thermal Conductivity: Measured using a heat flow meter according to ASTM C518.[5]
Data Presentation: Effect of HPEDA Concentration on Rigid Polyurethane Foam Properties
The following table summarizes the illustrative effect of varying the concentration of an amine-based crosslinker, similar in function to HPEDA, on the key physical properties of a rigid polyurethane foam. This data is representative of the expected trends when incorporating HPEDA into a rigid foam formulation.[1][6]
| Formulation ID | Polyol (g) | pMDI (g) | Water (g) | Surfactant (g) | HPEDA (g) | NCO Index | Apparent Density ( kg/m ³) | Compressive Strength (kPa) | Thermal Conductivity (W/m·K) |
| REF-0 | 100 | 150 | 2.0 | 1.5 | 0.0 | 110 | 35.2 | 180 | 0.028 |
| HPEDA-1 | 100 | 152 | 2.0 | 1.5 | 1.0 | 110 | 36.5 | 210 | 0.027 |
| HPEDA-2 | 100 | 154 | 2.0 | 1.5 | 2.0 | 110 | 38.1 | 255 | 0.026 |
| HPEDA-3 | 100 | 156 | 2.0 | 1.5 | 3.0 | 110 | 40.2 | 310 | 0.025 |
Note: The amount of pMDI is adjusted to maintain a constant NCO index.
Logical Relationships
The concentration of HPEDA has a direct and predictable impact on the final properties of the polyurethane foam.
Caption: Relationship between HPEDA concentration and foam properties.
Conclusion
This compound is a highly effective additive for modifying the properties of polyurethane foams. Its dual functionality as a crosslinker and catalyst provides a powerful tool for researchers to develop foams with enhanced mechanical strength, improved thermal insulation, and tailored reaction kinetics. The protocols and data presented in this application note serve as a comprehensive guide for the successful incorporation of HPEDA into polyurethane foam formulations for advanced applications. By following these guidelines, researchers can systematically investigate the structure-property relationships of HPEDA-modified foams and optimize their performance for specific end-uses.
References
- 1. Impact of Cross-Linking Degree on the Main Properties of Polyurethane- Sabtech [sabtechmachine.com]
- 2. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Polyurethane Foam ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 6. Mechanical and Insulation Performance of Rigid Polyurethane Foam Reinforced with Lignin-Containing Nanocellulose Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
N-(2-Hydroxypropyl)ethylenediamine: A Versatile Chelating Agent for Metal Ions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Hydroxypropyl)ethylenediamine (HPEDA) is a derivative of ethylenediamine featuring a hydroxypropyl group. This modification enhances its solubility and coordination properties, making it an effective chelating agent for various metal ions. As a bidentate or potentially tridentate ligand, HPEDA can form stable complexes with a range of metal ions, offering applications in diverse fields such as analytical chemistry, environmental remediation, and pharmacology. Its ability to sequester metal ions can be leveraged to control metal reactivity, facilitate their removal from various media, and potentially modulate their biological activity. These application notes provide an overview of the characteristics of HPEDA as a chelating agent and detailed protocols for its study and application. While specific quantitative data for HPEDA is limited in publicly available literature, data for the related and more extensively studied compound, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol), is presented for comparative purposes.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid that is soluble in water and many organic solvents.[1] Its structure, containing both amine and hydroxyl functional groups, allows it to engage in multiple types of interactions, including coordination with metal ions.[1]
Applications of this compound and its Derivatives
While specific applications of HPEDA are not extensively documented, its structural similarity to other ethylenediamine derivatives suggests its utility in several areas:
-
Heavy Metal Remediation: Ethylenediamine-based chelators are known to be effective in binding heavy metal ions.[2] HPEDA could potentially be used in environmental applications for the removal of toxic metals from wastewater.
-
Analytical Chemistry: As a chelating agent, HPEDA can be used in the development of new analytical methods for the detection and quantification of metal ions.[1]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a building block in the synthesis of more complex molecules, including surfactants and potential drug candidates.[1]
-
Drug Development and Delivery: While direct applications are not yet established, its ability to chelate metal ions could be explored for modulating metal-dependent biological pathways or for the development of metal-based therapeutics. The related compound, Quadrol, has been investigated for its biological activities, including as an immunostimulant and in wound healing.[3]
Quantitative Data: Chelation with Metal Ions
Table 1: Stability Constants of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol) with Silver(I) Ions [4]
| Complex Species | Logarithm of Stability Constant (log β) |
| AgHQ²⁺ | 1.7 ± 0.2 |
| AgQ⁺ | 5.7 ± 0.1 |
| AgQ(OH) | 6.3 ± 0.2 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the metal-chelating properties of this compound.
Protocol 1: Synthesis of this compound Metal Complexes
This protocol describes a general method for the synthesis of metal complexes with HPEDA.
Materials:
-
This compound (HPEDA)
-
A soluble salt of the desired metal ion (e.g., CuCl₂, Ni(NO₃)₂, CoCl₂)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve a specific molar amount of the metal salt in ethanol or a mixture of ethanol and water.
-
In a separate flask, dissolve a stoichiometric amount of HPEDA (e.g., 1:1, 1:2, or 2:1 metal-to-ligand molar ratio) in ethanol.
-
Slowly add the HPEDA solution to the metal salt solution while stirring continuously.
-
The reaction mixture may be gently heated to facilitate complex formation.
-
Observe for any color change or precipitation, which may indicate the formation of the complex.
-
If a precipitate forms, it can be collected by filtration, washed with ethanol, and dried.
-
If no precipitate forms, the complex may be isolated by slow evaporation of the solvent.
Characterization:
The resulting complex should be characterized using various analytical techniques, including:
-
Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of the N-H, O-H, and C-N bonds upon coordination to the metal ion.
-
UV-Vis Spectroscopy: To observe shifts in the absorption spectra, which can indicate complex formation.[5]
-
Elemental Analysis: To determine the empirical formula of the complex.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.
Protocol 2: Determination of Stoichiometry using Job's Method of Continuous Variation
Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[6][7][8]
Materials:
-
Stock solution of the metal ion of known concentration.
-
Stock solution of this compound of the same concentration as the metal ion solution.
-
UV-Vis spectrophotometer and cuvettes.
-
Volumetric flasks and pipettes.
Procedure:
-
Prepare a series of solutions with a constant total molar concentration of the metal ion and HPEDA, but with varying mole fractions of each component. For example, prepare solutions where the mole fraction of HPEDA ranges from 0 to 1 in increments of 0.1.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This wavelength should be determined beforehand by scanning the spectrum of a solution known to contain the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 metal-to-ligand ratio.
Protocol 3: Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a precise method for determining the stability constants of metal complexes.[9][10][11]
Materials:
-
Standardized solution of a strong acid (e.g., HCl).
-
Standardized solution of a carbonate-free strong base (e.g., NaOH).
-
Solution of the metal ion of known concentration.
-
Solution of this compound of known concentration.
-
pH meter with a combination glass electrode.
-
Thermostated titration vessel.
-
Burette.
-
Inert gas (e.g., nitrogen or argon) supply.
Procedure:
-
Calibrate the pH meter with standard buffer solutions.
-
Prepare a solution containing a known concentration of HPEDA and the metal ion in the titration vessel. A solution containing only HPEDA should also be titrated to determine its protonation constants.
-
Maintain a constant ionic strength in the solution using an inert electrolyte (e.g., KCl or KNO₃).
-
Bubble an inert gas through the solution to remove dissolved carbon dioxide.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of base added.
-
The stability constants are calculated from the titration data using appropriate software or by analyzing the formation curves, which relate the average number of ligands bound per metal ion to the free ligand concentration.
Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for the synthesis and characterization of metal-HPEDA complexes.
Caption: Workflow for determining complex stoichiometry using Job's Method.
Caption: Workflow for determining stability constants via potentiometric titration.
References
- 1. CAS 123-84-2: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asdlib.org [asdlib.org]
- 7. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 8. Job plot - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. asianpubs.org [asianpubs.org]
Application Notes and Protocols for N-(2-Hydroxypropyl)ethylenediamine in Epoxy Resin Curing
A comprehensive review of publicly available scientific literature and technical data reveals a significant gap in detailed experimental protocols and quantitative data for the use of N-(2-Hydroxypropyl)ethylenediamine (HPEDA) as a curing agent for epoxy resins. While HPEDA is commercially available and noted as a potential curing agent, specific application notes detailing its performance in epoxy systems, including optimal mixing ratios, cure schedules, and the resulting thermomechanical properties, are not readily accessible.
This document, therefore, provides a generalized protocol and theoretical framework based on the well-established principles of epoxy-amine chemistry. The information herein is intended to serve as a starting point for researchers and scientists in developing specific protocols for their applications. All quantitative data presented are illustrative and based on typical values for similar aliphatic amine curing agents. It is imperative that users conduct their own experiments to determine the optimal parameters for their specific epoxy resin system and performance requirements.
Introduction
This compound (HPEDA) is a multifunctional aliphatic amine containing primary and secondary amine groups, as well as a hydroxyl group. These functional groups make it a reactive curing agent for epoxy resins. The amine groups react with the epoxide rings of the epoxy resin in a polyaddition reaction, forming a cross-linked thermoset polymer. The presence of the hydroxyl group can influence the reactivity and final properties of the cured material.
Chemical Structure of this compound:
Theoretical Curing Mechanism and Stoichiometry
The curing of an epoxy resin with HPEDA follows the general mechanism of epoxy-amine reactions. The active hydrogen atoms on the primary and secondary amines of HPEDA react with the epoxy groups of the resin.
Signaling Pathway of Curing Reaction
The curing process involves the nucleophilic attack of the amine groups on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a covalent bond between the nitrogen and carbon atoms.
Caption: Curing reaction of epoxy resin with HPEDA.
Stoichiometric Ratio Calculation
The optimal performance of an epoxy system is typically achieved at a stoichiometric ratio where there is one active amine hydrogen for each epoxy group.
The Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the epoxy resin are used to calculate the correct mixing ratio.
Amine Hydrogen Equivalent Weight (AHEW) of HPEDA:
-
Molecular Weight (MW) of HPEDA (C₅H₁₄N₂O) = 118.18 g/mol
-
Number of active amine hydrogens = 2 (from the primary amine) + 1 (from the secondary amine) = 3
-
AHEW = MW / Number of active hydrogens = 118.18 / 3 = 39.39 g/equivalent
Calculation of Parts by Weight of HPEDA per 100 Parts of Resin (phr):
phr = (AHEW / EEW) * 100
For a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin with an EEW of 188 g/equivalent :
phr = (39.39 / 188) * 100 ≈ 20.95 phr
This calculated value is a theoretical starting point. The optimal ratio may vary depending on the specific application and desired properties and should be determined experimentally.
Experimental Protocols
The following are generalized protocols for the preparation and characterization of HPEDA-cured epoxy resins.
Materials
-
Epoxy Resin: Diglycidyl Ether of Bisphenol A (DGEBA), EEW ~188 g/eq.
-
Curing Agent: this compound (HPEDA), AHEW ~39.39 g/eq.
-
Solvent (optional): Acetone or a similar solvent for cleaning.
-
Equipment:
-
Analytical balance
-
Mixing containers (e.g., disposable plastic cups)
-
Stirring rods or mechanical stirrer
-
Vacuum oven or desiccator for degassing
-
Molds for specimen casting (e.g., silicone, aluminum)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Dynamic Mechanical Analyzer (DMA)
-
Universal Testing Machine for mechanical property testing
-
Experimental Workflow
Caption: General workflow for preparing and testing HPEDA-cured epoxy.
Preparation of Cured Epoxy Specimens
-
Weighing: Accurately weigh the desired amounts of epoxy resin and HPEDA into a clean, dry mixing container based on the calculated stoichiometric ratio (or variations thereof).
-
Mixing: Thoroughly mix the two components for 3-5 minutes until a homogeneous mixture is obtained. Scrape the sides and bottom of the container to ensure complete mixing.
-
Degassing: Place the mixture in a vacuum oven or desiccator at room temperature and apply a vacuum to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into pre-heated molds treated with a mold release agent.
-
Curing: Transfer the molds to an oven and cure according to a predetermined cure schedule. A typical starting point for an aliphatic amine like HPEDA could be:
-
Initial Cure: 2 hours at 80°C
-
Post-Cure: 3 hours at 120°C
-
The cure schedule should be optimized based on thermal analysis results (e.g., DSC).
-
Characterization of Cured Epoxy Resin
Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Protocol: Heat a small sample (5-10 mg) of the uncured mixture in a sealed aluminum pan from room temperature to approximately 250°C at a heating rate of 10°C/min.
-
Data Obtained: Onset of curing temperature, peak exothermic temperature, and total heat of reaction (ΔH). A second heating scan of the cured sample can be used to determine the glass transition temperature (Tg).
-
-
Thermogravimetric Analysis (TGA):
-
Protocol: Heat a cured sample (10-20 mg) from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Obtained: Onset of decomposition temperature (Td), temperature of maximum weight loss, and char yield at 800°C.
-
-
Dynamic Mechanical Analysis (DMA):
-
Protocol: Analyze a rectangular specimen of the cured material in a suitable mode (e.g., single cantilever) while ramping the temperature at a controlled rate (e.g., 3°C/min).
-
Data Obtained: Storage modulus (E'), loss modulus (E''), and tan delta (δ). The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).
-
Mechanical Property Testing
-
Tensile Testing (ASTM D638):
-
Protocol: Test dog-bone shaped specimens of the cured material in a universal testing machine at a constant crosshead speed.
-
Data Obtained: Tensile strength, Young's modulus, and elongation at break.
-
-
Flexural Testing (ASTM D790):
-
Protocol: Test rectangular bar specimens in a three-point bending setup.
-
Data Obtained: Flexural strength and flexural modulus.
-
Data Presentation (Illustrative)
The following tables present hypothetical data for an epoxy resin cured with HPEDA. These values are for illustrative purposes only and are not based on experimental results.
Table 1: Thermal Properties of HPEDA-Cured Epoxy Resin (Hypothetical)
| Property | Value |
| Glass Transition Temperature (Tg) by DSC | 95 - 115 °C |
| Onset of Decomposition (Td) by TGA | ~320 °C |
| Char Yield at 800°C (N₂) | ~15 % |
Table 2: Mechanical Properties of HPEDA-Cured Epoxy Resin (Hypothetical)
| Property | Value |
| Tensile Strength | 60 - 75 MPa |
| Young's Modulus | 2.5 - 3.0 GPa |
| Elongation at Break | 4 - 6 % |
| Flexural Strength | 100 - 120 MPa |
| Flexural Modulus | 2.8 - 3.2 GPa |
Conclusion
While this compound holds potential as a curing agent for epoxy resins due to its chemical structure, a lack of published data necessitates a systematic experimental approach to determine its suitability for specific applications. The protocols and theoretical framework provided in these application notes offer a foundation for researchers to initiate their investigations into the curing behavior and performance of HPEDA-epoxy systems. It is strongly recommended that comprehensive studies are conducted to establish a reliable set of data for this promising but under-characterized curing agent.
Application Note: Gas Chromatography Method for the Quantitative Analysis of N-(2-Hydroxypropyl)ethylenediamine
Introduction
N-(2-Hydroxypropyl)ethylenediamine is a key intermediate and building block in the synthesis of various pharmaceutical compounds and polymers. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and pharmacokinetic studies. Due to its polar nature, containing both amine and hydroxyl functional groups, direct analysis by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity.[1] This application note presents a robust GC method for the quantitative analysis of this compound in solution, employing a derivatization step to enhance volatility and improve chromatographic performance.[1][2] The described protocol is intended for researchers, scientists, and drug development professionals.
Principle
To overcome the challenges of analyzing polar analytes like this compound by GC, a derivatization step is employed.[2] Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amine groups.[2] In this method, this compound is derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens with non-polar trimethylsilyl (TMS) groups. This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC analysis with flame ionization detection (FID).[2][3]
Experimental Protocol
1. Materials and Reagents
-
This compound (96.0+% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (anhydrous)
-
Methanol (GC grade)
-
Internal Standard (IS): n-Tetradecane
-
GC Vials (2 mL) with inserts and caps
-
Microsyringes
-
Heating block or oven
2. Instrumentation and Chromatographic Conditions
A standard gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used. The following conditions are recommended as a starting point and may require optimization for specific instrumentation.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 100°C (hold for 2 min) |
| Ramp: 15°C/min to 280°C | |
| Final Hold: 280°C for 5 min | |
| Detector Temperature | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
3. Preparation of Standard and Sample Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 100 mg of n-tetradecane and dissolve it in 100 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 500 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with methanol to fall within the calibration range. Spike the diluted sample with the internal standard to a final concentration of 50 µg/mL.
4. Derivatization Protocol
-
Pipette 100 µL of the standard or sample solution into a GC vial.
-
Add 100 µL of anhydrous pyridine.
-
Add 200 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC analysis.
5. Data Analysis
The concentration of this compound in the samples is determined by constructing a calibration curve. Plot the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the calibration standards. The concentration of the analyte in the sample is then calculated from the linear regression equation of the calibration curve.
Quantitative Data Summary
The following tables represent expected data from a method validation study.
Table 1: Retention Times
| Compound | Retention Time (min) |
| n-Tetradecane (IS) | ~ 8.5 |
| Derivatized this compound | ~ 12.2 |
Table 2: Calibration Curve and Linearity
| Parameter | Value |
| Concentration Range | 10 - 500 µg/mL |
| Regression Equation | y = 0.015x + 0.002 |
| Correlation Coefficient (r²) | > 0.998 |
Table 3: Method Precision and Accuracy
| Concentration (µg/mL) | Precision (RSD, %) (n=6) | Accuracy (%) |
| 25 | < 5.0 | 95 - 105 |
| 100 | < 3.0 | 98 - 102 |
| 400 | < 2.0 | 98 - 102 |
Table 4: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| LOD | ~ 2 |
| LOQ | ~ 10 |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC analysis of this compound.
The described gas chromatography method with flame ionization detection, incorporating a silylation derivatization step, provides a reliable and robust protocol for the quantitative analysis of this compound. This application note offers a comprehensive framework for researchers and scientists to implement this method for quality control and research purposes in the pharmaceutical and chemical industries. The provided parameters should serve as a starting point, and optimization may be necessary to suit specific laboratory instrumentation and sample matrices.
References
Application Note: HPLC Separation of N-(2-Hydroxypropyl)ethylenediamine Diastereomers
Abstract
This application note details a strategic approach for the separation and analysis of N-(2-Hydroxypropyl)ethylenediamine diastereomers using High-Performance Liquid Chromatography (HPLC). Due to the absence of a strong chromophore and the challenge of separating diastereomers directly, this protocol focuses on an indirect method. This involves a pre-column derivatization step using a chiral derivatizing agent to form diastereomeric derivatives, which can then be resolved on a conventional achiral reversed-phase column. This methodology provides a robust framework for researchers, scientists, and drug development professionals to develop a reliable separation method for the quantitative analysis of these compounds.
Introduction
This compound is a chiral compound with two stereocenters, existing as a mixture of diastereomers. The differential pharmacological and toxicological profiles of individual stereoisomers necessitate the development of effective analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for such separations.
Direct separation of these diastereomers can be challenging due to their similar physicochemical properties and lack of a UV-absorbing moiety. An indirect approach, however, can be effectively employed.[1][2][3] This involves reacting the diastereomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the diastereomers into new diastereomeric derivatives that exhibit different physicochemical properties, allowing for their separation on a standard achiral HPLC column.[2] Furthermore, the derivatization process often introduces a chromophore into the molecule, enhancing UV detectability.[1]
This document provides a comprehensive protocol for the development of an HPLC method for the separation of this compound diastereomers, focusing on the indirect separation strategy.
Experimental Workflow
The overall workflow for the HPLC separation of this compound diastereomers via the indirect method is illustrated below.
Caption: Experimental workflow for the indirect HPLC separation of diastereomers.
Detailed Protocols
Pre-column Derivatization Protocol
This protocol outlines the general steps for the derivatization of this compound with a suitable chiral derivatizing agent (CDA). The choice of CDA is critical and will depend on the functional groups present in the analyte (primary and secondary amines, and a hydroxyl group). Commonly used CDAs for amines and alcohols include reagents like MαNP acid (2-methoxy-2-(1-naphthyl)propionic acid) or others that react with amines.[4]
Materials:
-
This compound diastereomer mixture
-
Chiral Derivatizing Agent (e.g., (S)-(+)-MαNP acid)
-
Aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane)
-
Coupling agent (e.g., DCC, EDC) or conversion to acid chloride
-
Tertiary amine base (e.g., triethylamine, DIEA)
-
Quenching solution (e.g., water or dilute aqueous acid)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the this compound diastereomer mixture in the chosen aprotic solvent to a final concentration of approximately 1 mg/mL.
-
Reagent Preparation: Prepare a solution of the chiral derivatizing agent and coupling agent in the same solvent. A molar excess of the derivatizing agent is typically used to ensure complete reaction.
-
Derivatization Reaction:
-
In a clean vial, combine the sample solution with the derivatizing agent solution.
-
Add the tertiary amine base to catalyze the reaction.
-
Vortex the mixture gently and heat at a controlled temperature (e.g., 50-60 °C) for a specified time (e.g., 30-60 minutes). The optimal time and temperature should be determined experimentally.
-
-
Reaction Quenching: After the reaction is complete, cool the vial to room temperature and add a small amount of the quenching solution to stop the reaction.
-
Final Sample Preparation: The resulting solution containing the diastereomeric derivatives can be directly injected into the HPLC system or diluted with the mobile phase if necessary. It is recommended to filter the sample through a 0.45 µm syringe filter prior to injection.
HPLC Method Development Protocol
This protocol provides a starting point for developing a reversed-phase HPLC method for the separation of the derivatized diastereomers.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or other mobile phase modifier
-
Derivatized sample solution
Procedure:
-
Column Equilibration: Install the C18 column and equilibrate it with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Method Setup: Set up the HPLC method with the initial conditions outlined in Table 1.
-
Injection: Inject a suitable volume (e.g., 10-20 µL) of the derivatized sample solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to ensure the elution of all peaks.
-
Method Optimization: Based on the initial chromatogram, optimize the separation by adjusting the following parameters:
-
Gradient Profile: Modify the slope of the gradient to improve the resolution between the diastereomer peaks. A shallower gradient can often enhance separation.
-
Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous phase.
-
Flow Rate: A lower flow rate can sometimes improve resolution, but will increase the run time.
-
Column Temperature: Varying the column temperature can affect the selectivity of the separation.
-
Data Presentation
Table 1: Recommended Starting HPLC Conditions
The following table summarizes the recommended starting parameters for the HPLC method development. These conditions are based on common practices for the separation of derivatized amino alcohols and should be optimized for the specific diastereomeric derivatives.[5]
| Parameter | Recommended Starting Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient Program | 30% B to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by the UV absorbance maximum of the chiral derivatizing agent (e.g., 230-280 nm) |
| Injection Volume | 10 µL |
Logical Relationships Diagram
The logical relationship between the key components of the method development process is illustrated in the diagram below.
Caption: Key components influencing the HPLC separation of diastereomers.
Conclusion
The protocol described provides a systematic and effective approach for developing an HPLC method for the separation of this compound diastereomers. By employing an indirect method involving pre-column derivatization, the challenges of poor UV absorbance and difficult separation on achiral columns can be overcome. The provided starting conditions and optimization strategies offer a solid foundation for researchers to tailor the method to their specific needs, enabling accurate quantification and isolation of the individual diastereomers for further studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
Application Notes and Protocols for N-(2-Hydroxypropyl)ethylenediamine in Biomedical Applications
A Note to Researchers: Initial searches for biomedical applications of N-(2-Hydroxypropyl)ethylenediamine (HPEDA, CAS 123-84-2) have revealed a significant lack of specific data in the public domain. This compound is primarily documented as a chemical intermediate in the synthesis of surfactants and some pharmaceuticals. However, the closely related and structurally similar compound, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (CAS 102-60-3) , often referred to by trade names such as Quadrol® or Neurol® TE , exhibits a well-documented and extensive history of use in various biomedical applications.
It is highly probable that inquiries regarding the biomedical uses of "HPEDA" are intended to refer to this tetrakis-substituted counterpart. Therefore, the following application notes and protocols are provided for N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine and its role in the fabrication of biomedical materials.
I. Application: Synthesis of Polyurethane Foams for Medical Devices
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine serves as a crucial monomer and crosslinking agent in the synthesis of biocompatible and biodegradable polyurethane (PU) foams.[1][2] Its four hydroxyl groups and two tertiary amine functionalities allow for the formation of a highly crosslinked, three-dimensional polymer network.[3] These PU foams are integral to a wide array of biomedical devices due to their tailorable mechanical properties, biocompatibility, and, in some formulations, shape memory characteristics.[1]
Key Biomedical Uses of Derived Polyurethane Foams:
-
Cardiovascular Devices: Used in the fabrication of stents and as coatings for vascular grafts.[1]
-
Surgical Aids: Employed in the creation of surgical sutures and wound dressings.[1]
-
Drug Delivery Systems: The porous structure of the foam can be utilized for controlled drug release.
-
Tissue Engineering Scaffolds: Provides a supportive matrix for cell adhesion, proliferation, and tissue regeneration.[4]
-
Actuators for Ischemic Stroke Treatment: Shape memory polyurethane foams can be designed to act as actuators for thrombus removal.[1][2]
Quantitative Data: Mechanical Properties of Polyurethane Foams
| Property | Typical Value Range | Significance in Biomedical Applications |
| Compressive Strength | 0.1 - 1.0 MPa | Determines the ability of the foam to withstand physiological pressures, crucial for load-bearing applications like bone tissue engineering scaffolds. |
| Tensile Strength | 0.5 - 5.0 MPa | Indicates the maximum stress the material can endure before breaking, important for applications like sutures and vascular grafts. |
| Elongation at Break | 50 - 300% | Measures the material's flexibility and ability to stretch without fracturing, a key parameter for devices that need to conform to tissue movement. |
| Porosity | 70 - 95% | The interconnected porous network is essential for nutrient and oxygen transport to cells in tissue engineering scaffolds and for drug loading capacity. |
| Pore Size | 100 - 500 µm | Influences cell infiltration, adhesion, and tissue ingrowth. The optimal pore size varies depending on the specific cell type and application. |
Experimental Protocol: Synthesis of Polyurethane Foam for Tissue Engineering Scaffolds
This protocol describes a general method for synthesizing a polyurethane foam scaffold using N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine as a crosslinker.
Materials:
-
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol®)
-
Poly(ethylene glycol) (PEG), Mn = 1000 g/mol
-
Hexamethylene diisocyanate (HDI)
-
Stannous octoate (catalyst)
-
Deionized water (blowing agent)
-
Surfactant (e.g., Pluronic F-127)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Preparation of Polyol Mixture (Component A):
-
In a reaction vessel, combine N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine and poly(ethylene glycol) in a molar ratio of 1:3.
-
Add 0.5% (w/w) surfactant to the mixture.
-
Heat the mixture to 60°C and stir under a nitrogen atmosphere until a homogeneous solution is obtained.
-
Degas the mixture under vacuum for 30 minutes.
-
-
Foaming and Curing:
-
Add stannous octoate (0.1% w/w of the total polyol mixture) and deionized water (2% w/w of the total polyol mixture) to Component A and stir vigorously for 30 seconds.
-
Add hexamethylene diisocyanate (Component B) to the mixture at an NCO:OH ratio of 1.1:1 and stir vigorously for 10-15 seconds until the mixture becomes creamy.
-
Immediately pour the mixture into a preheated mold (70°C).
-
Allow the foam to rise and cure in the oven at 70°C for 2 hours.
-
Post-cure the foam at room temperature for 24 hours.
-
-
Purification and Sterilization:
-
The cured foam is removed from the mold and washed extensively with ethanol and deionized water to remove unreacted monomers and catalyst.
-
The washed foam is then freeze-dried.
-
Sterilize the scaffold using ethylene oxide or gamma irradiation before biological experiments.
-
Visualization: Polyurethane Synthesis Workflow
References
- 1. N,N,N ,N -Tetrakis(2-Hydroxypropyl)ethylenediamine 98 102-60-3 [sigmaaldrich.com]
- 2. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]
- 3. N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine, 102-60-3 / 25214-63-5, Tetrakis-[N-(2-hydroxy-propyl)]-ethylenediamine [mallakchemicals.com]
- 4. N,N,N ,N -Tetrakis(2-Hydroxypropyl)ethylenediamine 98 102-60-3 [sigmaaldrich.com]
Application Notes and Protocols for N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol) as a Biological Buffer
Disclaimer: The following information pertains to N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (CAS 102-60-3), commonly known as Quadrol. The user's original request for "N-(2-Hydroxypropyl)ethylenediamine" (CAS 123-84-2) did not yield significant results for its application as a biological buffer. Quadrol, a related but structurally different compound, is documented for its use in specific biological applications, which are detailed below.
Introduction
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, hereafter referred to as Quadrol, is a tetrafunctional amino alcohol. While it has extensive industrial applications, it also serves as a biological buffer and reagent in specific life science research contexts.[1][2] Its utility in biological systems is notable in tissue clearing and as an immunostimulant.[3][4] Quadrol's high alkalinity makes it suitable for protocols requiring elevated pH.[5]
Physicochemical Properties
A summary of Quadrol's relevant properties is presented below.
| Property | Value | Reference |
| CAS Number | 102-60-3 | [1] |
| Molecular Formula | C₁₄H₃₂N₂O₄ | [1] |
| Molecular Weight | 292.41 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow viscous liquid | |
| pKa (Predicted) | 14.23 ± 0.20 | [6] |
| pH | 10.4 (10 g/L in H₂O at 20°C) | [6] |
| Solubility | Miscible with water, methanol, ethanol, toluene, ethylene glycol | [2][7] |
Applications in Biological Research
Quadrol's primary biological applications are in tissue clearing and immunology.
Tissue Clearing and Decolorization
Quadrol is a key component in several tissue clearing protocols, such as CUBIC and HYBRiD, where it functions to decolorize tissues by removing heme from hemoglobin.[8][9][10] This is particularly useful for preparing large, opaque tissue samples for 3D imaging with light-sheet or confocal microscopy.[10][11]
Experimental Protocol: HYBRiD Tissue Clearing
The HYBRiD (Hydrogel-Based Reinforcement of DISCO) protocol combines elements of organic and polymer-based clearing methods for whole-body imaging.[11] Quadrol is used in the decoloring buffer.
a. Preparation of Decoloring Buffer (25% Quadrol in 1X PBS)
-
Ingredients:
-
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol): 250 g
-
10X Phosphate-Buffered Saline (PBS): 100 mL
-
MilliQ water: to 1 L
-
-
Procedure:
-
In a chemical fume hood, add the 10X PBS to approximately 650 mL of MilliQ water and mix.
-
Slowly add the 250 g of viscous Quadrol to the solution while stirring continuously. This process may take some time for complete dissolution.
-
Once the Quadrol is fully dissolved, adjust the final volume to 1 L with MilliQ water.
-
Store the buffer at room temperature, protected from light. If the solution turns yellow, it should be discarded.[12]
-
b. HYBRiD Decoloring and Clearing Workflow
This workflow is a simplified representation of the HYBRiD protocol, focusing on the steps involving the Quadrol buffer.
Immunostimulation
Quadrol has been observed to have biological activity as an immunostimulant and has been implicated as a potentially useful agent in accelerating wound healing.[3] It can form a complex with Ca²⁺, which may mediate the entry of calcium into macrophages and stimulate their activation.[4]
Experimental Protocol: In Vitro Macrophage Activation Assay
This protocol provides a general framework for assessing the effect of Quadrol on macrophage activity.
a. Reagents and Preparation
-
Quadrol Stock Solution (100 mM): Dissolve 2.924 g of Quadrol in 100 mL of sterile cell culture grade water. Filter-sterilize through a 0.22 µm filter.
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Macrophage Cell Line: e.g., RAW 264.7 or primary bone marrow-derived macrophages.
b. Macrophage Stimulation Workflow
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Quadrol Treatment: Prepare working concentrations of Quadrol (e.g., 0.5 mM, 1 mM, 4 mM, 16 mM) by diluting the stock solution in cell culture medium.[4] Remove the old medium from the cells and add 100 µL of the Quadrol-containing medium or control medium.
-
Incubation: Incubate the cells for a specified period (e.g., 4, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.
-
Endpoint Analysis: Assess macrophage activation through various assays:
-
Phagocytosis Assay: Measure the uptake of fluorescently labeled beads or bacteria. Studies have shown that 1.0 mM and 4.0 mM Quadrol can enhance phagocytic activity.[4]
-
Nitric Oxide (NO) Production: Use the Griess assay to measure nitrite levels in the culture supernatant as an indicator of NO production.
-
Cytokine Secretion: Quantify the secretion of cytokines like TNF-α and IL-6 using ELISA.
-
Cell Spreading/Morphology: Observe changes in cell morphology and spreading using microscopy. Quadrol at 1 mM and 4 mM has been shown to enhance macrophage spreading.[4]
-
Drug Development Considerations
-
Chelating Agent: Quadrol's structure, with four hydroxyl groups and two tertiary amino groups, allows it to act as a chelating agent.[5] This property could be relevant in formulations where metal ion control is necessary.
-
Biocompatibility: It has been used as a crosslinking agent to create biocompatible hydrogels that support the growth of neural cells, suggesting its potential use in tissue engineering and drug delivery scaffolds.
-
Pharmacokinetics: A gas chromatography method has been developed for the quantitative analysis of Quadrol in plasma, which is essential for pharmacokinetic studies in preclinical drug development.
Quantitative Data Summary
| Application | Parameter | Concentration | Result | Reference |
| Macrophage Viability | Cell Viability | 0.5 mM - 4 mM | No significant change | [4] |
| 16 mM - 32 mM | 50% reduction | [4] | ||
| Macrophage Spreading | % Spreading (4 hrs) | 1 mM | 88% | [4] |
| 4 mM | 80% | [4] | ||
| Control | 28% | [4] | ||
| Macrophage Phagocytosis | % Phagocytic Activity | 1 mM | 41% increase over control | [4] |
| 4 mM | 57% increase over control | [4] | ||
| Control | 34% activity | [4] |
Conclusion
While not a conventional biological buffer for general laboratory use due to its high pKa, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol) has carved out a niche in specialized applications. Its role in tissue decolorization for advanced 3D imaging is well-documented, and its immunostimulatory properties present an interesting avenue for further research in immunology and drug development. The protocols and data provided herein offer a foundation for researchers and scientists to explore the utility of Quadrol in their specific experimental contexts.
References
- 1. scbt.com [scbt.com]
- 2. N,N,N',N'-tetrakis(2-hydroxypropyl)ethylendiamin, 99 %, Thermo Scientific Chemicals 100 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]
- 3. Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, 99% | Fisher Scientific [fishersci.ca]
- 8. Tutorial: practical considerations for tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue Clearing and Its Application to Bone and Dental Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HYBRiD: Hydrogel reinforced DISCO for clearing mammalian bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static1.squarespace.com [static1.squarespace.com]
Troubleshooting & Optimization
N-(2-Hydroxypropyl)ethylenediamine safety and handling procedures
This technical support center provides essential safety and handling information for researchers, scientists, and drug development professionals working with N-(2-Hydroxypropyl)ethylenediamine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Hazard Identification and Personal Protection
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous chemical that causes severe skin burns and eye damage.[1][2] It is crucial to handle this substance with appropriate care to avoid direct contact.
Q2: What Personal Protective Equipment (PPE) is required when handling this chemical?
A2: To ensure your safety, the following PPE is mandatory when working with this compound:
-
Hand Protection: Wear chemical-impermeable gloves.[3]
-
Eye/Face Protection: Use tightly fitting safety goggles with side-shields. A face shield may also be necessary where there is a significant risk of splashing.[3]
-
Body Protection: A laboratory coat should be worn.[3]
-
Respiratory Protection: Use only in a well-ventilated area.[3]
Q3: Are there any established occupational exposure limits for this compound?
A3: Currently, there are no established occupational exposure limits for this compound. It is therefore essential to handle the substance in accordance with good industrial hygiene and safety practices to minimize exposure.
First Aid and Emergency Procedures
Q4: What should I do in case of accidental skin or eye contact?
A4: Immediate action is critical.
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention.[3]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Immediately call a poison center or doctor.[1][3]
Q5: What is the correct first aid procedure for inhalation or ingestion?
A5:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Q6: How should a fire involving this compound be handled?
A6: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Firefighters should wear self-contained breathing apparatus.[3]
Q7: What is the procedure for cleaning up a spill?
A7: For any spill, wear appropriate personal protective equipment.[3]
-
Small Spills: Absorb the spill with inert material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, closed container for disposal.
-
Large Spills: Evacuate the area. Prevent the spill from entering drains.[3] Contain the spill and collect it for disposal. Ensure the area is well-ventilated.
Handling and Storage
Q8: What are the best practices for handling this compound in the lab?
A8: Handle the chemical in a well-ventilated place.[3] Avoid contact with skin and eyes, and avoid breathing mist, gas, or vapors.[3] Use non-sparking tools to prevent fire from electrostatic discharge.[3]
Q9: What are the proper storage conditions for this chemical?
A9: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep it away from incompatible materials.[3]
Q10: How should I dispose of this compound waste?
A10: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not let the chemical enter drains.[3]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₁₄N₂O |
| Molecular Weight | 118.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | -50°C |
| Boiling Point | 112°C / 10 mmHg |
| Vapor Pressure | 0.0115 mmHg at 25°C |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
proper storage conditions for N-(2-Hydroxypropyl)ethylenediamine
This technical support center provides guidance on the proper storage, handling, and troubleshooting for N-(2-Hydroxypropyl)ethylenediamine, catering to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is recommended to store it at room temperature, protected from light and under an inert atmosphere.[3] The compound is hygroscopic, meaning it readily absorbs moisture from the air, and can also absorb carbon dioxide, so minimizing exposure to the atmosphere is crucial.[4]
Q2: What are the main safety precautions to take when handling this compound?
A2: Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Avoid direct contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.
Q3: Is this compound sensitive to air or moisture?
A3: Yes, it is both air and moisture sensitive.[4] It is hygroscopic and can absorb carbon dioxide from the air, which may affect its purity and performance in experiments.[4] Therefore, it is critical to handle and store it under an inert atmosphere whenever possible and to keep containers tightly sealed.
Q4: What are the common applications of this compound in research and development?
A4: this compound is utilized in the synthesis of various compounds, including surfactants and as a building block for pharmaceuticals.
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature | To maintain chemical stability.[3] |
| Humidity | Dry environment | The compound is hygroscopic and readily absorbs moisture.[4] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent absorption of atmospheric CO2 and moisture.[3][4] |
| Light | Keep in a dark place | To prevent potential light-induced degradation.[3] |
| Container | Tightly closed container | To minimize exposure to air and moisture.[1][2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify the purity of the this compound using a suitable analytical method like Gas Chromatography (GC). Ensure storage conditions are optimal. |
| Change in physical appearance (e.g., color, viscosity) | Absorption of moisture or CO2, or potential degradation. | Do not use if a significant change is observed. Re-purify if possible or use a fresh batch. Review storage and handling procedures. |
| pH of the solution is off | Absorption of atmospheric CO2 can lead to the formation of carbamates, altering the pH. | Prepare solutions fresh before use. If possible, degas solvents and use an inert atmosphere during preparation. |
| Presence of unexpected peaks in analytical data (e.g., GC, NMR) | Impurities from synthesis or degradation products. | Refer to the certificate of analysis for known impurities. If new impurities are suspected, consider potential degradation pathways such as reaction with moisture or CO2. |
Experimental Protocols
Purity Determination by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.
Objective: To determine the percentage purity of a this compound sample.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., Dichloromethane or Methanol)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Appropriate capillary column (e.g., a polar column suitable for amines)
-
Microsyringe
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen high-purity solvent in a volumetric flask.
-
Mix thoroughly to ensure complete dissolution.
-
-
Instrument Setup (Example Conditions):
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Record the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time (a standard can be run for confirmation).
-
Calculate the area of all peaks in the chromatogram.
-
-
Calculation of Purity:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Visualizations
Caption: Workflow for proper storage and handling of this compound.
References
avoiding skin irritation from N-(2-Hydroxypropyl)ethylenediamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding skin irritation when working with N-(2-Hydroxypropyl)ethylenediamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for skin contact?
A1: this compound (CAS 123-84-2) is an organic compound used in the synthesis of various products, including surfactants and chelating agents.[1] It is a colorless to pale yellow, hygroscopic liquid.[1] Direct contact with the skin can cause irritation and, in some cases, lead to allergic contact dermatitis.[2][3][4] Its basic nature and chemical reactivity contribute to its irritant potential.[1]
Q2: What are the typical symptoms of skin irritation caused by this chemical?
A2: Symptoms can range from mild redness, itching, and a burning sensation to more severe reactions like the formation of a rash or blisters, characteristic of contact dermatitis.[5] If an allergic sensitization occurs, repeated exposure, even to small amounts, can trigger a more pronounced inflammatory response.[5][6]
Q3: What immediate actions should I take if I get this compound on my skin?
A3: If skin contact occurs, immediately flush the affected area with plenty of soap and water for at least 15 minutes.[2][7][8] Promptly remove any contaminated clothing and wash it before reuse.[2][7] If skin irritation persists, seek medical attention.[2][9]
Q4: Can I become allergic to this compound?
A4: Yes, there is a potential for developing an allergic skin reaction (skin sensitization) to this compound and related ethylenediamine derivatives.[3][4][5][6] Once sensitized, a person may experience a significant skin reaction upon subsequent exposures.[5]
Troubleshooting Guide: Preventing and Managing Skin Exposure
This guide provides solutions to common issues encountered during the handling of this compound.
| Problem | Potential Cause | Solution |
| Mild skin redness or itching after handling the chemical. | Inadequate personal protective equipment (PPE) or minor, unnoticed splash. | Review and upgrade your PPE. Ensure gloves are rated for chemical resistance and are changed frequently.[10][11] Always wash hands thoroughly after handling the chemical, even when wearing gloves. |
| Visible rash or blisters on the skin. | Significant direct skin contact or an allergic reaction. | Immediately follow first aid procedures (wash with soap and water for 15 minutes).[2][7][8] Seek medical advice.[2] Do not handle the chemical again until the cause is determined and appropriate controls are in place. Consider allergy testing (patch testing) if sensitization is suspected.[5] |
| Contamination of work surfaces leading to indirect skin contact. | Spills or improper handling techniques. | Always work in a well-ventilated area, preferably a chemical fume hood.[10] Clean up any spills immediately using an inert absorbent material.[10] Decontaminate work surfaces after each use. |
| Uncertainty about the appropriate type of gloves to use. | Lack of information on glove compatibility. | Consult glove manufacturer's chemical resistance guides to select gloves specifically resistant to this compound or similar amine compounds.[11] Butyl-rubber or chloroprene gloves are often recommended for similar chemicals.[10] |
Hazard Classification Summary
| Hazard | Classification | Signal Word | Hazard Statement(s) |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2][12] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Danger / Warning | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[2][12] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[3][4] |
Experimental Protocols
Protocol 1: Standard Safe Handling of this compound
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting, splash-resistant safety goggles.[2] A face shield should be worn in conjunction with goggles when there is a high risk of splashing.[10]
-
Hand Protection: Wear chemical-resistant gloves (e.g., butyl-rubber or chloroprene).[10] Inspect gloves for any damage before use and change them frequently, especially if contaminated.[2][11]
-
Body Protection: Wear a flame-retardant lab coat.[10] For larger quantities or higher-risk operations, consider a chemical-resistant suit or apron.[10]
-
-
Handling Procedures:
-
Waste Disposal:
Protocol 2: First Aid for Skin Exposure
-
Immediate Action:
-
If skin contact occurs, immediately begin flushing the contaminated area with copious amounts of cool running water.[13]
-
-
Decontamination:
-
Seek Medical Attention:
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Generalized signaling pathway for skin irritation.
References
- 1. CAS 123-84-2: this compound [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Allergic contact dermatitis to ethylenediamine. A continuing problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. download.basf.com [download.basf.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Edetol | C14H32N2O4 | CID 7615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
ventilation requirements for handling N-(2-Hydroxypropyl)ethylenediamine
This guide provides essential information on the ventilation requirements and safe handling of N-(2-Hydroxypropyl)ethylenediamine (CAS: 123-84-2) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and serious eye damage. Inhalation of mists or vapors may also cause respiratory irritation. It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.[1]
Q2: What type of ventilation is required when working with this compound?
A2: It is mandatory to handle this compound in a well-ventilated place.[1] This can be achieved through a combination of general laboratory ventilation and local exhaust ventilation (LEV), such as a chemical fume hood, especially when heating the substance or when there is a potential for aerosol generation. The goal is to keep airborne concentrations as low as possible.
Q3: What should I do in case of accidental exposure?
A3: In case of accidental exposure, immediate action is critical:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately rinse the eyes with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical help.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical help.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]
Q4: Are there any specific storage requirements related to ventilation?
A4: Yes, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] This helps to prevent the accumulation of potentially hazardous vapors in the storage area.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Noticeable Odor | Inadequate ventilation or a spill. | Immediately stop work, evacuate the area if the odor is strong, and improve ventilation. Check for and clean up any spills using appropriate procedures and personal protective equipment. |
| Skin or Eye Irritation | Insufficient personal protective equipment (PPE) or accidental contact. | Ensure you are wearing the correct PPE, including chemical-resistant gloves and safety goggles. If irritation occurs, follow the first-aid measures outlined in the FAQs and review your handling procedures. |
| Visible Fumes or Mists | The substance is being heated or agitated without proper local exhaust ventilation. | All operations with the potential to generate fumes or mists must be conducted in a certified chemical fume hood. |
Safety and Personal Protective Equipment Summary
| Parameter | Requirement |
| General Ventilation | Handle in a well-ventilated area.[1] |
| Local Exhaust Ventilation | Use a chemical fume hood when there is a risk of inhalation. |
| Eye Protection | Wear tightly fitting safety goggles or a face shield.[1] |
| Skin Protection | Wear chemical-resistant gloves and protective clothing.[1] |
| Respiratory Protection | If ventilation is inadequate, use a suitable respirator. |
| Emergency Equipment | An eyewash station and safety shower should be readily accessible. |
Experimental Workflow for Safe Handling
Caption: Experimental workflow for safely handling this compound.
Hierarchy of Ventilation Controls
Caption: Hierarchy of controls for managing exposure to hazardous chemicals.
References
Technical Support Center: Optimizing N-(2-Hydroxypropyl)ethylenediamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(2-Hydroxypropyl)ethylenediamine. Our aim is to facilitate the optimization of reaction conditions to achieve high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge is controlling the selectivity of the reaction between ethylenediamine and propylene oxide. Ethylenediamine has two nucleophilic nitrogen atoms, both of which can react with propylene oxide. This can lead to a mixture of mono-, di-, tri-, and even tetra-substituted products. The primary goal is to maximize the formation of the desired mono-substituted product, this compound.
Q2: What are the common impurities in crude this compound?
A2: Common impurities originate from the synthesis process and can include:
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Unreacted starting materials: Residual ethylenediamine and propylene oxide.
-
Polysubstituted products: N,N'-bis(2-hydroxypropyl)ethylenediamine, N,N,N'-tris(2-hydroxypropyl)ethylenediamine, and N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine are significant byproducts.[1]
-
Propylene glycol and its polymers: These can form from the homopolymerization of propylene oxide, especially in the presence of a catalyst or at elevated temperatures.[1]
-
Color impurities: Byproducts from side reactions can often result in a colored crude product.[1]
Q3: How can I improve the selectivity towards the mono-substituted product?
A3: The most effective method to enhance the selectivity for this compound is to use a large excess of ethylenediamine relative to propylene oxide.[2] A seven-fold molar excess of ethylenediamine has been reported to yield up to 90% of the mono-alkylated product.[2] This statistical approach ensures that propylene oxide is more likely to react with an un-substituted ethylenediamine molecule rather than one that has already been hydroxypropylated.
Q4: My crude product is a viscous, colored liquid. How can I decolorize it?
A4: For colored and viscous products, treatment with activated carbon is a common and effective decolorization technique.[1] This involves dissolving the crude product in a suitable solvent (such as ethanol or a water/ethanol mixture), adding activated carbon (typically 1-5% by weight), heating and stirring the mixture, and then filtering to remove the carbon.[1]
Q5: What is the best method for purifying the final product?
A5: Fractional distillation under reduced pressure is the most effective method for purifying this compound from unreacted starting materials and higher boiling polysubstituted byproducts.[2][3] The significant differences in boiling points between the mono-substituted product and the di-, tri-, and tetra-substituted analogs allow for their separation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Insufficient excess of ethylenediamine. | Increase the molar ratio of ethylenediamine to propylene oxide. A 7:1 ratio is a good starting point for high mono-substitution.[2] |
| Reaction temperature is too high, favoring polysubstitution. | Maintain a lower reaction temperature. A temperature below 100°C is generally recommended. A patent suggests keeping the temperature below 70°C.[4] | |
| Premature work-up. | Ensure the reaction has gone to completion by monitoring the consumption of the limiting reagent (propylene oxide). | |
| High percentage of polysubstituted byproducts | Molar ratio of ethylenediamine to propylene oxide is too low. | As mentioned above, significantly increase the excess of ethylenediamine. |
| Localized high concentration of propylene oxide. | Add the propylene oxide dropwise and with vigorous stirring to ensure it reacts with the excess ethylenediamine before it can react with the product.[3] | |
| Product is highly colored | Side reactions occurring at elevated temperatures. | Maintain a lower and controlled reaction temperature. |
| Impurities in starting materials. | Use high-purity ethylenediamine and propylene oxide. | |
| Air oxidation of amines. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of a solid precipitate during work-up | Unreacted N,N'-bis(2-hydroxypropyl)ethylenediamine precipitating from the solvent. | This can be removed by filtration before the final purification step.[3] |
| Difficulty in fractional distillation | Inefficient distillation column. | Use a fractionating column with sufficient theoretical plates for good separation. |
| Vacuum is not low enough. | Ensure the vacuum system is capable of reaching the required low pressure to distill the product without decomposition. The boiling point is reported as 94°C at 3 mmHg.[2] | |
| Product decomposition at high temperatures. | Use a lower distillation pressure to reduce the boiling point and minimize thermal degradation.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the procedure described by Kitchen and Pollard (1943) for the mono-alkylation of ethylenediamine.[2]
Materials:
-
Ethylenediamine (large excess, e.g., 7 moles)
-
Propylene oxide (1 mole)
-
Round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer.
-
Heating mantle or water bath.
Procedure:
-
Charge the round-bottom flask with the excess ethylenediamine.
-
Begin vigorous stirring and maintain the temperature of the ethylenediamine. The reaction is exothermic, so cooling might be necessary to maintain the desired temperature. A water bath can be used for temperature control.[2]
-
Slowly add the propylene oxide dropwise from the dropping funnel over a period of several hours (e.g., 3 hours).[2] The slow addition is crucial to maintain a low concentration of propylene oxide and favor mono-substitution.
-
After the addition is complete, continue stirring the reaction mixture for an additional period to ensure complete reaction.
-
Remove the excess unreacted ethylenediamine by distillation at atmospheric pressure.
-
The remaining crude product is then purified by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound (b.p. 94°C at 3 mmHg, 112°C at 10 mmHg).[2]
Decolorization with Activated Carbon
This procedure is a general method for removing colored impurities.[1]
Materials:
-
Crude, colored this compound
-
Ethanol or a water/ethanol mixture
-
Activated carbon (powdered)
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Filter paper and funnel
Procedure:
-
Dissolve the crude product in a suitable amount of the chosen solvent in the Erlenmeyer flask.
-
Add a small amount of activated carbon (1-5% by weight of the crude product).
-
Gently heat the mixture with continuous stirring for a short period.
-
Filter the hot solution to remove the activated carbon.
-
The solvent can then be removed by rotary evaporation to yield the decolorized product, which can then be further purified by distillation.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Product Yield
| Molar Ratio (Ethylenediamine : Propylene Oxide) | Yield of this compound | Reference |
| Not specified, but with excess diamine | 60% | [2] |
| 7 : 1 | 90% | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Boiling Point | 94°C @ 3 mmHg | [2] |
| Boiling Point | 112°C @ 10 mmHg | [2] |
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
References
managing hygroscopic properties of N-(2-Hydroxypropyl)ethylenediamine in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic properties of N-(2-Hydroxypropyl)ethylenediamine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: this compound is a hygroscopic liquid, which means it has a strong tendency to absorb moisture directly from the surrounding atmosphere.[1] This absorbed water can alter the material's physical properties and chemical reactivity, making proper handling crucial for experimental accuracy and reproducibility.
Q2: Why is managing moisture absorption important when using this compound?
A2: Failure to control moisture absorption can lead to several experimental issues:
-
Inaccurate Concentration: The presence of absorbed water will decrease the actual concentration of this compound in a measured volume, leading to errors in stoichiometry.
-
Altered Physical Properties: Increased water content can change the viscosity and density of the liquid.
-
Side Reactions: The absorbed water can participate in or interfere with chemical reactions, potentially leading to unexpected byproducts or lower yields.
-
Inconsistent Results: Variability in moisture absorption between experiments will lead to poor reproducibility of results.
Q3: How should this compound be stored to minimize water absorption?
A3: Proper storage is the first line of defense against moisture. It should be stored in a tightly closed, airtight container.[2][3][4] For long-term storage, the container's seal can be reinforced with paraffin film. The ideal storage location is a cool, dry, and well-ventilated area away from incompatible substances.[2] For highly sensitive experiments, storage inside a desiccator or a glovebox with a dry atmosphere is recommended.[5][6]
Q4: What is the acceptable moisture content for this reagent?
A4: While this can be application-dependent, some suppliers specify a moisture content of ≤0.30% for their product.[7] It is crucial to check the certificate of analysis for the specific lot you are using. For moisture-sensitive applications, you may need to dry the solvent or reagent further before use.
Troubleshooting Guide
Q5: My reaction yield is lower than expected or inconsistent. Could the hygroscopic nature of this compound be the cause?
A5: Yes, this is a common problem. Uncontrolled water absorption dilutes the reagent, meaning you are adding less of the active molecule than intended. This alters the stoichiometric ratios of your reactants, which can significantly impact reaction yield. Always handle the reagent quickly and in a dry environment to ensure accurate measurements.[3][5]
Q6: I am observing a drift in the reading when weighing the compound. What is happening?
A6: A continually increasing mass reading on an analytical balance is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[8] To mitigate this, measure the liquid as quickly as possible.[3] Using the "weighing by difference" technique from a sealed container can also minimize this error. For the highest accuracy, all weighing and dispensing should be performed in a controlled, low-humidity environment like a glovebox.[5][9]
Q7: Can I dry this compound if I suspect it has absorbed too much water?
A7: While some chemical compounds can be dried, for a liquid like this compound, this can be challenging without specialized equipment. Techniques like vacuum distillation could be used, but this requires knowledge of the compound's stability at reduced pressure and elevated temperature to avoid decomposition.[10] For most users, preventing moisture absorption from the start is a more practical approach. If you suspect significant water contamination, using a fresh, unopened bottle of the reagent is the safest option.
Data Presentation
Table 1: General Specifications for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 123-84-2 | [1] |
| Molecular Formula | C5H14N2O | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Hygroscopicity | Hygroscopic | [1] |
| Moisture Content (Typical Specification) | ≤0.30% |[7] |
Table 2: Illustrative Impact of Moisture Absorption on Solution Concentration This table presents a hypothetical scenario to demonstrate the potential for error.
| Assumed Water Absorption (% by weight) | Actual Reagent Purity (% w/w) | Mass of Reagent Weighed (g) | Actual Mass of Reagent (g) | Molarity in 100 mL Solution (mol/L) | % Error in Molarity |
| 0.0% (Ideal) | 100.0% | 1.182 | 1.182 | 0.1000 | 0.0% |
| 0.5% | 99.5% | 1.182 | 1.176 | 0.0995 | -0.5% |
| 1.0% | 99.0% | 1.182 | 1.170 | 0.0990 | -1.0% |
| 2.0% | 98.0% | 1.182 | 1.158 | 0.0980 | -2.0% |
| 5.0% | 95.0% | 1.182 | 1.123 | 0.0950 | -5.0% |
Experimental Protocols
Protocol 1: High-Precision Handling in a Controlled Atmosphere (Glovebox)
Objective: To accurately dispense this compound for moisture-sensitive experiments.
Materials:
-
Sealed bottle of this compound
-
Inert atmosphere glovebox (e.g., filled with Nitrogen or Argon)
-
Analytical balance inside the glovebox
-
Appropriate glassware (e.g., flask, vial), oven-dried and cooled under vacuum.
-
Gas-tight syringe or micropipette with compatible tips.
Methodology:
-
Ensure the glovebox atmosphere is dry (typically <10 ppm H₂O).
-
Introduce the sealed bottle of this compound, dried glassware, and dispensing tools into the glovebox antechamber.
-
Cycle the antechamber as per the glovebox protocol to remove air and moisture.
-
Transfer all items into the main glovebox chamber. Allow the reagent bottle to equilibrate to the glovebox temperature.
-
Place the receiving flask on the tared analytical balance and record its mass.
-
Open the reagent bottle. Using a clean, dry syringe or pipette, quickly withdraw the desired volume of liquid.
-
Dispense the liquid into the tared receiving flask.
-
Immediately seal the reagent bottle and the receiving flask.
-
Record the final mass of the receiving flask to determine the exact mass of the reagent added.
-
Proceed with your experiment within the controlled atmosphere.
Protocol 2: Routine Handling with Minimized Moisture Exposure
Objective: To reduce moisture contamination during routine laboratory use when a glovebox is not available.
Materials:
-
Sealed bottle of this compound
-
Syringe with a long needle or a cannula.[11]
-
A source of dry, inert gas (e.g., Nitrogen or Argon) with a regulator and tubing.
-
Oven-dried glassware sealed with a rubber septum.
Methodology:
-
Allow the reagent bottle to reach ambient temperature before opening to prevent condensation.
-
Flame-dry or oven-dry the receiving flask and seal it with a septum while hot. Allow it to cool under a stream of dry inert gas.
-
Puncture the septum of the reagent bottle with a needle connected to the inert gas supply to create a positive pressure. Puncture with a second "vent" needle to allow gas to escape.
-
Once the headspace is flushed, remove the vent needle.
-
Using a clean, dry syringe, puncture the septum and withdraw a slightly larger volume of the liquid than required.
-
Invert the syringe and expel the excess liquid and any gas bubbles back into the bottle to ensure an accurate volume is measured.
-
Quickly withdraw the syringe from the reagent bottle and dispense the liquid into the prepared, septum-sealed receiving flask.
-
Maintain a positive pressure of inert gas in the receiving flask during the addition if possible.
-
Remove the syringe and immediately seal the reagent bottle, for example, by wrapping the cap with paraffin film.
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for experiments involving hygroscopic reagents.
References
- 1. CAS 123-84-2: this compound [cymitquimica.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tutorchase.com [tutorchase.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. hepatochem.com [hepatochem.com]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. hzoceanchem.com [hzoceanchem.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-(2-Hydroxypropyl)ethylenediamine Waste Disposal
This guide provides detailed information for the safe disposal of N-(2-Hydroxypropyl)ethylenediamine waste, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I dispose of waste containing this compound?
A1: Waste containing this compound should be treated as hazardous waste. The recommended primary disposal methods are:
-
Licensed Hazardous Waste Contractor: Engage a certified hazardous waste disposal company for collection and disposal. This is the most common and recommended practice for research laboratories.
-
Incineration: Controlled incineration at a licensed facility is a suitable disposal method.
Q2: Is this compound considered a regulated hazardous waste?
A2: Yes. For transportation, this compound is classified as a corrosive substance.[1] Waste solutions of this chemical are typically basic and may be classified as corrosive hazardous waste under RCRA (Resource Conservation and Recovery Act) with the waste code D002 if the pH is 12.5 or greater.
Q3: Can I neutralize this compound waste in the lab before disposal?
A3: Neutralization of the basic this compound waste with a weak acid is a potential pre-treatment step to reduce its corrosivity. However, this should be performed with caution and only by personnel trained in handling chemical reactions. The neutralized solution may still be considered hazardous waste depending on other components and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office before proceeding.
Q4: What personal protective equipment (PPE) should I wear when handling this waste?
A4: When handling this compound waste, it is crucial to wear appropriate PPE to prevent contact with skin and eyes. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
Q5: How should I store the waste in the laboratory?
A5: Store this compound waste in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name. Keep the container tightly sealed when not in use.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Spill of this compound waste | Improper handling or container failure. | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads. 4. Collect the absorbed material and contaminated items into a designated hazardous waste container. 5. Clean the spill area with soap and water. 6. For large spills, contact your institution's EHS office immediately. |
| Corrosion or degradation of the waste container | Use of an incompatible container material. | 1. Carefully transfer the waste to a new, compatible container (e.g., High-Density Polyethylene - HDPE or Polypropylene - PP). 2. Label the new container appropriately. 3. Dispose of the damaged container as hazardous waste. |
| Uncertainty about waste classification | Lack of information on the pH of the waste solution. | 1. If you have the capability and it is safe to do so, measure the pH of the waste solution using a calibrated pH meter or pH strips. 2. If the pH is ≥ 12.5, it is classified as corrosive hazardous waste (D002). 3. If you are unable to determine the pH, treat the waste as corrosive hazardous waste as a precaution. 4. Always consult your EHS office for guidance on waste classification. |
Data Presentation
Waste Container Material Compatibility
| Material | Compatibility | Notes |
| High-Density Polyethylene (HDPE) | Good | Generally resistant to amines. Recommended for waste collection. |
| Polypropylene (PP) | Good | Offers good resistance to amines and can be a suitable alternative to HDPE. |
| Glass | Fair | May be used for short-term storage, but can be susceptible to etching by strong bases over time. |
| Metal (e.g., Steel) | Poor | Not recommended. Amines can be corrosive to certain metals. |
Experimental Protocols
Protocol: Neutralization of this compound Waste (Small Scale)
Disclaimer: This is a general guideline for the neutralization of a simple aqueous solution of this compound. This procedure should only be carried out in a fume hood while wearing appropriate PPE. Always consult and follow your institution's specific safety protocols.
Materials:
-
This compound waste solution
-
Citric acid (solid) or a 10% citric acid solution
-
Large beaker (at least twice the volume of the waste)
-
Stir bar and stir plate
-
pH meter or pH paper
-
Ice bath (optional, for controlling temperature)
Procedure:
-
Place the beaker containing the this compound waste solution on the stir plate and add the stir bar. If the solution is concentrated, consider diluting it with water to manage the heat of neutralization.
-
Begin stirring the solution at a moderate speed.
-
Slowly and incrementally add small portions of citric acid to the stirring basic solution. The reaction is exothermic and will generate heat.
-
Monitor the pH of the solution after each addition of citric acid.
-
Continue adding citric acid until the pH of the solution is between 6.0 and 8.0.
-
Allow the neutralized solution to cool to room temperature.
-
Transfer the neutralized solution to a properly labeled hazardous waste container. Even after neutralization, the solution may contain other components that classify it as hazardous waste.
Mandatory Visualization
Caption: Waste disposal decision workflow for this compound.
References
Technical Support Center: Troubleshooting Poor Yield in N-(2-Hydroxypropyl)ethylenediamine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers experiencing poor yields in the synthesis of N-(2-Hydroxypropyl)ethylenediamine. The primary synthetic route involves the nucleophilic ring-opening of propylene oxide with ethylenediamine. Poor yields of the desired mono-substituted product are often attributed to over-alkylation, resulting in a mixture of di-, tri-, and tetrakis-substituted products, as well as other side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of products, leading to a low yield of this compound. What are the likely side products?
A1: The reaction between ethylenediamine and propylene oxide is a successive process where each N-H bond on ethylenediamine can react with a molecule of propylene oxide. This leads to a mixture of products. The most common cause of poor yield for the mono-substituted product is over-alkylation.
Common Byproducts:
-
N,N'-bis(2-Hydroxypropyl)ethylenediamine (Di-substituted): Both primary amine groups of ethylenediamine have reacted.
-
N,N,N'-tris(2-Hydroxypropyl)ethylenediamine (Tri-substituted): One primary and one secondary amine have reacted further.[1]
-
N,N,N',N'-tetrakis(2-Hydroxypropyl)ethylenediamine (Quadrol) (Tetra-substituted): All four N-H bonds have been substituted.[2]
-
Propylene Glycol: Formed from the hydrolysis of propylene oxide if water is present.
-
2-Methylpiperazine: Can be formed via intramolecular cyclization of the desired product or its isomers, especially at elevated temperatures.
Q2: How can I improve the selectivity of the reaction to favor the formation of the mono-substituted product, this compound?
A2: Achieving high selectivity for mono-alkylation requires careful control of the reaction conditions to manage the relative rates of the successive additions of propylene oxide.
Key strategies to enhance mono-substitution:
-
Molar Ratio of Reactants: Employing a significant excess of ethylenediamine relative to propylene oxide is the most critical factor. This increases the statistical probability that a propylene oxide molecule will react with an unreacted ethylenediamine molecule rather than an already substituted one.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and improve selectivity. Exothermic reactions can lead to localized heating, which can promote over-alkylation.
-
Slow Addition of Propylene Oxide: Adding the propylene oxide dropwise or at a controlled, slow rate to the solution of ethylenediamine helps to maintain a low concentration of the alkylating agent, further favoring mono-substitution.
Q3: What is the effect of the molar ratio of ethylenediamine to propylene oxide on the product distribution?
A3: A higher molar ratio of ethylenediamine to propylene oxide significantly favors the formation of the mono-substituted product. While specific yields can vary based on other reaction parameters, the general trend is a decrease in polysubstituted products with an increasing excess of ethylenediamine.
Table 1: Expected Product Distribution Trends vs. Molar Ratio
| Molar Ratio (Ethylenediamine : Propylene Oxide) | Expected Yield of this compound | Expected Yield of Polysubstituted Products |
| 1 : 1 | Low | High |
| 3 : 1 | Moderate | Moderate |
| 5 : 1 | High | Low |
| 10 : 1 | Very High | Very Low |
Note: This table represents expected trends. Actual yields will depend on specific reaction conditions such as temperature, solvent, and reaction time.
Q4: How does reaction temperature impact the yield and selectivity?
A4: The reaction between ethylenediamine and propylene oxide is exothermic. Careful temperature control is crucial for obtaining a good yield of the desired product.
Table 2: Influence of Reaction Temperature on Reaction Outcome
| Reaction Temperature | Effect on Reaction Rate | Effect on Selectivity for Mono-substitution | Potential for Side Reactions |
| Low (e.g., 0-10 °C) | Slower | Higher | Reduced |
| Moderate (e.g., 20-40 °C) | Faster | Moderate | Increased |
| High (e.g., > 60 °C) | Very Fast | Low | Significant (over-alkylation, cyclization) |
Q5: Are there any specific catalysts that can improve the yield of the mono-substituted product?
A5: While the reaction can proceed without a catalyst, certain catalysts can influence the reaction rate and selectivity. For the selective synthesis of ethylenediamine from monoethanolamine, alkali-treated H-MOR has been shown to be effective, suggesting that solid acid catalysts could be explored for the selective hydroxypropylation of ethylenediamine.[3] However, for the reaction of ethylenediamine with propylene oxide, controlling the stoichiometry is the more commonly employed and effective method for achieving mono-substitution.
Q6: My final product is difficult to purify. What are the recommended purification methods?
A6: The purification of this compound from the reaction mixture can be challenging due to the presence of structurally similar, higher-boiling polysubstituted products and unreacted ethylenediamine.
Recommended Purification Techniques:
-
Vacuum Distillation: This is the most common method for separating the mono-substituted product from the less volatile di-, tri-, and tetrakis-substituted byproducts. The much higher boiling point of the polysubstituted products allows for their separation. Unreacted ethylenediamine can be removed as the initial fraction.
-
Column Chromatography: For achieving very high purity, silica gel column chromatography can be employed. A polar eluent system, such as a gradient of methanol in dichloromethane with a small amount of triethylamine to prevent streaking, is a good starting point.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield with significant unreacted starting materials. | 1. Reaction temperature is too low. 2. Insufficient reaction time. | 1. Gradually increase the reaction temperature while monitoring the reaction progress. 2. Extend the reaction time. Use TLC or GC-MS to monitor the consumption of starting materials. |
| Low yield of the desired product with a high proportion of polysubstituted products. | 1. Molar ratio of ethylenediamine to propylene oxide is too low. 2. Reaction temperature is too high. 3. Propylene oxide was added too quickly. | 1. Increase the excess of ethylenediamine (e.g., 5:1 or 10:1 ratio to propylene oxide). 2. Maintain a lower reaction temperature (e.g., 0-10 °C). 3. Add propylene oxide dropwise over an extended period with efficient stirring. |
| Presence of propylene glycol in the product. | Water contamination in reactants or solvent. | Use anhydrous reactants and solvents. Dry glassware thoroughly before use. |
| Formation of a significant amount of 2-methylpiperazine. | High reaction temperature promoting intramolecular cyclization. | Maintain a lower reaction temperature throughout the reaction and work-up. |
Experimental Protocols
Key Experiment: Selective Synthesis of this compound
This protocol is designed to favor the formation of the mono-substituted product by controlling the reaction stoichiometry and temperature.
Materials:
-
Ethylenediamine (anhydrous)
-
Propylene oxide
-
Methanol (anhydrous)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer
-
Ice bath
Procedure:
-
In a round-bottom flask, place a significant molar excess of anhydrous ethylenediamine (e.g., 10 equivalents) dissolved in anhydrous methanol.
-
Cool the stirred solution in an ice bath to 0-5 °C.
-
Slowly add propylene oxide (1 equivalent) dropwise via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS to confirm the consumption of propylene oxide.
-
Remove the excess ethylenediamine and methanol under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to isolate this compound.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Poor Yield
Caption: A logical workflow for troubleshooting poor yield.
References
dealing with impurities in N-(2-Hydroxypropyl)ethylenediamine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Hydroxypropyl)ethylenediamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound samples?
A1: Impurities in this compound typically arise from its synthesis, which involves the reaction of ethylenediamine with propylene oxide.[1] Common impurities include:
-
Unreacted Starting Materials: Residual ethylenediamine and propylene oxide.
-
Over-alkylation Products: Di-, tri-, and tetra-substituted derivatives such as N,N'-bis(2-hydroxypropyl)ethylenediamine, N,N,N'-tris(2-hydroxypropyl)ethylenediamine, and N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (also known as Quadrol).[1]
-
Byproducts: Propylene glycol, formed from the hydrolysis of propylene oxide.
-
Residual Solvents and Water: Water and any solvents used during the synthesis and purification process. Commercial products are often hygroscopic.[2]
Q2: My this compound sample is discolored (yellow to brown). What is the cause and how can I decolorize it?
A2: Discoloration is often due to the presence of oxidized impurities or byproducts from the synthesis. To decolorize the sample, you can use an activated carbon treatment.[1]
Q3: I am observing unexpected peaks in my Gas Chromatography (GC) analysis. What could they be?
A3: Unexpected peaks in your GC chromatogram are likely the common impurities listed in Q1. The volatility of these impurities will affect their elution time. Propylene oxide and ethylenediamine are highly volatile, while the di-, tri-, and tetra-substituted products will have higher boiling points and longer retention times than this compound.
Q4: My reaction yield is lower than expected when using this compound. Could impurities be the cause?
A4: Yes, impurities can significantly impact reaction yields. The presence of unreacted ethylenediamine or multi-substituted derivatives means the actual concentration of this compound is lower than calculated based on weight. Water content can also affect reactions that are sensitive to moisture. It is crucial to determine the purity of your sample before use.
Troubleshooting Guides
Poor Analytical Results
| Problem | Possible Cause | Suggested Solution |
| Broad or Tailing Peaks in GC Analysis | - Active sites on the GC liner or column.- High injection temperature causing degradation.- Sample concentration is too high. | - Use a deactivated liner and a column suitable for amines.- Optimize the injection temperature.- Dilute the sample. |
| Inconsistent Retention Times in HPLC | - Inadequate column equilibration.- Fluctuation in mobile phase composition or temperature.- Column degradation. | - Ensure the column is fully equilibrated with the mobile phase before injection.- Use a column thermostat and freshly prepared mobile phase.- Replace the column if performance does not improve. |
| Poor Separation of Impurities | - Inappropriate GC or HPLC method. | - For GC, use a polar column and optimize the temperature gradient.- For HPLC, consider a different stationary phase or modify the mobile phase composition and pH. Derivatization of the amine groups can also improve separation. |
Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Inefficient Purification by Distillation | - Inadequate vacuum.- Column flooding or poor packing (for fractional distillation).- Co-distillation of impurities with similar boiling points. | - Ensure your vacuum system is leak-free and can achieve the required pressure.- Adjust the distillation rate and ensure the column is packed correctly.- Use a more efficient fractional distillation column or consider an alternative purification method like preparative chromatography. |
| Product Decomposition During Distillation | - Overheating. | - this compound can decompose at high temperatures. Use a high vacuum to lower the boiling point.[1] The boiling point is approximately 112 °C at 10 mmHg. |
| Sample Remains Colored After Activated Carbon Treatment | - Insufficient amount of activated carbon.- Inadequate contact time or temperature. | - Increase the weight percentage of activated carbon (e.g., from 1% to 5% w/w).- Increase the stirring time and/or gently heat the solution during treatment. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Propylene Oxide | 58.08 | 34 |
| Ethylenediamine | 60.10 | 116-117 |
| This compound | 118.18 | 112 @ 10 mmHg |
| N,N'-bis(2-hydroxypropyl)ethylenediamine | 176.26 | >250 |
| N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine | 292.41 | 175-181 @ 0.8 mmHg[1] |
Table 2: Typical Purity Profile of Commercial this compound
| Component | Typical Concentration (%) |
| This compound | >96.0 (by GC)[3] |
| Ethylenediamine | < 1.0 |
| Di-substituted derivatives | < 2.0 |
| Water | < 1.0 |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Purity
Objective: To identify and quantify impurities in this compound samples.
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
Materials:
-
This compound sample
-
Methanol or isopropanol (GC grade)
-
GC vials with inserts
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in methanol or isopropanol.
-
GC-MS Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-400.
-
Expected Outcome: A chromatogram showing separated peaks for this compound and any impurities. The mass spectrum of each peak can be used for identification by library matching or interpretation.
Protocol 2: Purification of this compound by Vacuum Distillation
Objective: To remove less volatile and some colored impurities from crude this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and receiving flask
-
Heating mantle with magnetic stirrer
-
Vacuum pump and vacuum gauge
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Place the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Applying Vacuum: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly evacuate the system to a pressure of approximately 10 mmHg.
-
Distillation:
-
Begin stirring and gently heat the flask using the heating mantle.
-
Monitor the temperature of the vapor and the pressure. This compound should distill at approximately 112 °C at 10 mmHg.
-
Collect the fraction that distills at a constant temperature.
-
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Expected Outcome: A colorless to pale yellow, viscous liquid with a purity of >98%.
Visualizations
Caption: Synthesis of this compound and potential byproducts.
References
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of N-(2-Hydroxypropyl)ethylenediamine in Plasma
For researchers and professionals in drug development, the accurate quantification of compounds in biological matrices is paramount. This guide provides a comparative overview of two robust analytical methods for the determination of N-(2-Hydroxypropyl)ethylenediamine (HPEDA) in plasma: Gas Chromatography with Nitrogen-Selective Detection (GC-NPD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for HPEDA are not widely published, this guide extrapolates from established methodologies for similar compounds, such as N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine[1], and general principles of bioanalytical method validation[2].
Methodology Comparison
The choice of analytical technique is critical and depends on the required sensitivity, selectivity, and throughput. GC-NPD offers a reliable and cost-effective approach, while LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for bioanalytical quantification.
Gas Chromatography with Nitrogen-Selective Detection (GC-NPD)
This method is based on the successful analysis of structurally related compounds and offers good performance for moderately concentrated analytes.
Experimental Protocol:
-
Sample Preparation:
-
To 0.5 mL of plasma, add an internal standard (e.g., a deuterated analog of HPEDA or a structurally similar compound).
-
Alkalinize the plasma sample to a pH > 10 with a suitable base (e.g., 1M NaOH).
-
Perform a liquid-liquid extraction with 5 mL of dichloromethane.
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 15 minutes.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC injection.
-
-
GC-NPD Conditions:
-
Column: Wide-bore capillary column (e.g., HP-5, 30 m x 0.53 mm, 0.88 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.
-
Detector: Nitrogen-Phosphorus Detector (NPD) at 300°C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, ideal for detecting low concentrations of analytes in complex biological matrices.
Experimental Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled HPEDA).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for HPEDA and the internal standard would need to be determined through infusion and optimization experiments.
-
Performance Data Comparison
The following table summarizes the expected performance characteristics of the two methods. These are projected values based on typical performance for similar assays and should be confirmed through method validation studies.
| Parameter | GC-NPD | LC-MS/MS |
| Linearity Range | 100 - 10,000 ng/mL | 1 - 1,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 10,000 ng/mL | 1,000 ng/mL |
| Accuracy (%RE) | Within ±15% | Within ±15% |
| Precision (%CV) | < 15% | < 15% |
| Recovery | > 85% | > 90% |
| Matrix Effect | Not applicable | To be assessed; expected to be minimal with appropriate sample cleanup |
Experimental Workflow and Signaling Pathways
To visualize the analytical process, a workflow diagram for the LC-MS/MS method is provided below.
Caption: LC-MS/MS analytical workflow for HPEDA in plasma.
Conclusion
Both GC-NPD and LC-MS/MS are viable methods for the quantitative analysis of this compound in plasma. The choice between them will be dictated by the specific requirements of the study. For studies requiring high sensitivity and specificity, particularly those involving low dosage, LC-MS/MS is the recommended approach. For applications where higher concentrations are expected and cost is a significant factor, GC-NPD presents a robust alternative. It is imperative that any chosen method undergoes rigorous validation to ensure the reliability of the generated data in accordance with regulatory guidelines[2].
References
A Comparative Guide to Validating UHPLC-MS/MS Methods for Ethylenediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ethylenediamine derivatives is critical in pharmaceutical development and research due to their prevalence in active pharmaceutical ingredients (APIs) and as potential impurities. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as the gold standard for this analytical challenge, offering superior sensitivity, selectivity, and speed.
This guide provides a comprehensive comparison of validated UHPLC-MS/MS methodologies for the analysis of ethylenediamine derivatives, supported by experimental data and detailed protocols. We will delve into two distinct UHPLC-MS/MS methods and also explore alternative analytical approaches to provide a complete picture for researchers.
Method 1: Direct Analysis of (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid esters and its Metabolite in a Biological Matrix
This method, adapted from a published study, details a validated bioanalytical UHPLC-MS/MS procedure for the simultaneous quantification of (S,S)-O,O-diethyl-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate dihydrochlorides (DE-EDCP) and its acidic metabolite (EDCP) in mouse serum.[1][2] This approach is particularly relevant for pharmacokinetic and drug metabolism studies.
Experimental Protocol
Sample Preparation: A straightforward protein precipitation protocol is employed. To 50 µL of mouse serum, 150 µL of acetonitrile containing the internal standard (a structural analog, a derivative of 1,3-propanediamine) is added. After vortexing and centrifugation, the supernatant is directly injected into the UHPLC-MS/MS system.[1][2]
UHPLC Conditions:
-
Column: A reversed-phase column suitable for polar compounds.
-
Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents, such as ammonium acetate buffer and methanol with a small percentage of trifluoroacetic acid.[2]
-
Flow Rate: Optimized for the UHPLC column dimensions, typically in the range of 0.3-0.5 mL/min.
-
Run Time: A short run time of 6 minutes allows for high throughput analysis.[1][2]
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) is utilized for high sensitivity and selectivity.[1][2] Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
Performance Data
The following table summarizes the quantitative performance of this validated method.[1][2]
| Parameter | DE-EDCP | EDCP |
| Linearity Range | 1.3 - 26.7 ng/mL | 0.3 - 6.7 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Accuracy (%RE) | 1.8% to 14.4% | 1.8% to 14.4% |
| Precision (%CV) | 3.5% to 16.0% | 3.5% to 16.0% |
| Lower Limit of Quantification (LLOQ) | 1.3 ng/mL | 0.3 µg/mL |
Experimental Workflow
UHPLC-MS/MS workflow for ethylenediamine derivative analysis.
Method 2: Ion-Pairing UHPLC-MS/MS for Enhanced Retention of Polar Ethylenediamine Derivatives
For highly polar ethylenediamine derivatives that exhibit poor retention on traditional reversed-phase columns, an ion-pairing UHPLC-MS/MS method can be a powerful alternative. This hypothetical but scientifically grounded method is designed to address this common challenge.
Experimental Protocol
Sample Preparation: Sample preparation can range from a simple "dilute-and-shoot" approach for cleaner samples to a more rigorous solid-phase extraction (SPE) for complex matrices to remove interfering substances. The choice of internal standard is critical; a stable isotope-labeled version of the analyte is ideal for compensating for matrix effects and variability.
UHPLC Conditions:
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient elution with a mobile phase containing an ion-pairing agent, such as heptafluorobutyric acid (HFBA), in both the aqueous and organic phases. The ion-pairing agent interacts with the protonated amine groups of the ethylenediamine derivatives, increasing their retention on the non-polar stationary phase.
-
Flow Rate: A typical flow rate of 0.4 mL/min.
-
Run Time: A rapid analysis time of under 5 minutes is achievable.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Expected Performance and Comparison
This ion-pairing method is expected to offer superior chromatographic performance for very polar ethylenediamine derivatives compared to a standard reversed-phase method.
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Ion-Pairing) - Expected |
| Retention of Polar Analytes | Potentially poor | Enhanced retention and peak shape |
| Selectivity | High (SRM-based) | High (SRM-based) |
| Sensitivity | High | Potentially higher due to improved peak focusing |
| Matrix Effects | Can be significant | May be influenced by the ion-pairing agent |
| Method Robustness | Generally good | Requires careful control of ion-pairing agent concentration |
Logical Relationship of Method Selection
Decision tree for selecting an appropriate UHPLC-MS/MS method.
Alternative Analytical Strategies
While UHPLC-MS/MS is often the preferred technique, other methods can be employed for the analysis of ethylenediamine derivatives, particularly when mass spectrometry is not available or when different selectivity is required.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For volatile ethylenediamine derivatives or those that can be made volatile through derivatization, GC-MS offers excellent chromatographic resolution.
-
Derivatization: A crucial step to improve volatility and thermal stability. Common derivatizing agents for amines include benzaldehyde or phthalaldehyde. For instance, ethylenediamine can be derivatized with benzaldehyde to form a Schiff base, which is amenable to GC analysis.
-
Advantages: High separation efficiency, robust and widely available instrumentation.
-
Disadvantages: Requires a derivatization step, which can add complexity and potential for variability. Not suitable for non-volatile or thermally labile derivatives.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
For sensitive detection without mass spectrometry, HPLC with fluorescence detection following derivatization is a viable option.
-
Derivatization: Pre-column derivatization with a fluorescent tag is necessary. A common reagent is ortho-phthalaldehyde (OPA) in the presence of a thiol, which reacts with primary amines to form a highly fluorescent isoindole derivative.
-
Advantages: High sensitivity, lower instrumentation cost compared to MS.
-
Disadvantages: Derivatization is required, and the method is only applicable to derivatives that can be made fluorescent. Structural confirmation is not as definitive as with mass spectrometry.
Conclusion
The validation of a robust and reliable analytical method is paramount for the accurate quantification of ethylenediamine derivatives in research and drug development. UHPLC-MS/MS stands out as the premier technique, offering a powerful combination of speed, sensitivity, and selectivity. The choice between a direct reversed-phase method and an ion-pairing approach depends on the specific physicochemical properties of the analyte. For laboratories without access to mass spectrometry, derivatization-based GC and HPLC methods provide effective alternatives. This guide provides the foundational knowledge and comparative data to assist researchers in selecting and developing the most appropriate analytical strategy for their specific needs.
References
A Head-to-Head Comparison of N-(2-Hydroxypropyl)ethylenediamine and Other Diamine Crosslinkers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of biomaterials and drug delivery, the choice of a crosslinking agent is paramount to tailoring the physicochemical properties and biocompatibility of hydrogels, polyurethanes, and other polymeric scaffolds. Diamine crosslinkers, in particular, offer a versatile platform for creating robust and functional materials. This guide provides an objective comparison of N-(2-Hydroxypropyl)ethylenediamine with other common aliphatic diamine crosslinkers, namely ethylenediamine, putrescine, and cadaverine. By presenting available experimental data and detailed methodologies, this document aims to assist researchers in making informed decisions for their specific applications.
Data Presentation: A Comparative Overview of Diamine Crosslinker Properties
The selection of an appropriate diamine crosslinker is a critical step in the design of biomaterials. The structure of the diamine, including its chain length and the presence of functional groups, significantly influences the resulting material's mechanical strength, degradation rate, and biocompatibility. The following tables summarize key properties of this compound and other commonly used aliphatic diamines.
Table 1: Physicochemical Properties of Selected Diamine Crosslinkers
| Property | This compound | Ethylenediamine | Putrescine (1,4-Diaminobutane) | Cadaverine (1,5-Diaminopentane) |
| CAS Number | 123-84-2[1] | 107-15-3 | 110-60-1 | 462-94-2 |
| Molecular Formula | C5H14N2O[1] | C2H8N2 | C4H12N2 | C5H14N2 |
| Molecular Weight ( g/mol ) | 118.18[1] | 60.10 | 88.15 | 102.18 |
| Boiling Point (°C) | 235 | 116-117 | 158-160 | 178-180 |
| pKa (Predicted) | 14.83 ± 0.20[2] | 9.93, 6.85 | 10.8, 9.7 | 10.9, 10.0 |
| Appearance | Colorless to light yellow clear liquid[1] | Colorless liquid | Colorless liquid or solid | Colorless liquid |
Table 2: Performance Characteristics of Diamine Crosslinkers in Polymer Systems
| Performance Metric | This compound | Ethylenediamine | Putrescine | Cadaverine |
| Relative Reactivity | The presence of a hydroxyl group may influence nucleophilicity. | High reactivity due to primary amines and low steric hindrance. | Reactivity is influenced by the longer, more flexible alkyl chain. | Similar reactivity profile to putrescine, with a slightly longer alkyl chain. |
| Impact on Mechanical Properties | The hydroxypropyl group can introduce hydrogen bonding, potentially increasing tensile strength and elasticity.[3][4] | Shorter chain length generally leads to higher crosslink density and increased stiffness in polyurethanes.[3] | Longer aliphatic chains can lead to more flexible polymer networks. | Longer aliphatic chains can lead to more flexible polymer networks. |
| Cytotoxicity (IC50) | Data not available. Potential for skin irritation.[1] | Data not available. | 39.76 ± 4.83 mM (on HT29 intestinal cells)[5] | 40.72 ± 1.98 mM (on HT29 intestinal cells)[5] |
Experimental Protocols
To facilitate a direct comparison of these diamine crosslinkers in your own research, the following detailed experimental protocols are provided. These protocols are designed to be adaptable to your specific polymer system and research questions.
Protocol 1: Comparative Analysis of Gelation Kinetics
This protocol outlines a method to compare the crosslinking reactivity of different diamines by measuring the gelation time of a hydrogel.
Materials:
-
Polymer with amine-reactive groups (e.g., N-Hydroxysuccinimide (NHS)-functionalized polyethylene glycol (PEG-NHS))
-
This compound
-
Ethylenediamine
-
Putrescine
-
Cadaverine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rheometer with parallel plate geometry
Procedure:
-
Prepare stock solutions of each diamine crosslinker at an equimolar concentration in PBS.
-
Prepare a stock solution of the amine-reactive polymer (e.g., 10% w/v PEG-NHS) in cold PBS.
-
Equilibrate the rheometer to the desired reaction temperature (e.g., 25°C or 37°C).
-
In a microcentrifuge tube, mix the polymer solution and one of the diamine solutions at a 1:1 molar ratio of reactive groups.
-
Immediately transfer the mixture to the lower plate of the rheometer.
-
Lower the upper plate to the desired gap (e.g., 500 µm) and start the time sweep measurement.
-
Monitor the storage modulus (G') and loss modulus (G'') as a function of time.
-
The gelation point is defined as the time at which G' crosses over G''.
-
Repeat the measurement for each diamine crosslinker, ensuring identical experimental conditions.
-
Plot the gelation time for each crosslinker to compare their reactivity.
Protocol 2: Evaluation of Mechanical Properties of Crosslinked Hydrogels
This protocol describes the preparation of hydrogel samples for tensile testing to compare the mechanical properties imparted by different diamine crosslinkers.
Materials:
-
Polymer with amine-reactive groups
-
Diamine crosslinkers (as above)
-
PBS, pH 7.4
-
Molds for tensile test specimens (e.g., dog-bone shape)
-
Universal testing machine with a suitable load cell
Procedure:
-
Prepare hydrogel precursor solutions by mixing the polymer and each diamine crosslinker as described in Protocol 1.
-
Pipette the mixtures into the tensile test specimen molds before gelation occurs.
-
Allow the hydrogels to fully cure for a standardized period (e.g., 24 hours) at a controlled temperature.
-
Carefully remove the hydrogel specimens from the molds and equilibrate them in PBS for at least 24 hours to ensure full hydration.
-
Measure the dimensions of each specimen.
-
Mount a specimen in the grips of the universal testing machine.
-
Apply a uniaxial tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fails.
-
Record the stress-strain curve for each sample.
-
From the stress-strain curves, calculate the Young's modulus (from the initial linear region), ultimate tensile strength (the maximum stress before failure), and elongation at break.[6]
-
Compare the mechanical properties of hydrogels crosslinked with different diamines.
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a method to evaluate the cytotoxicity of the crosslinked hydrogels using an indirect extract method.
Materials:
-
Crosslinked hydrogel samples (prepared as in Protocol 2, typically as small discs)
-
Mammalian cell line (e.g., L929 fibroblasts or a cell line relevant to the intended application)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Sterilize the hydrogel samples (e.g., by UV irradiation or washing with 70% ethanol followed by sterile PBS washes).
-
Prepare hydrogel extracts by incubating the sterile hydrogel samples in complete cell culture medium at a standardized ratio (e.g., 0.1 g/mL) for 24 hours at 37°C.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium from the wells and replace it with the prepared hydrogel extracts. Include a positive control (e.g., medium with a known cytotoxic agent) and a negative control (fresh culture medium).
-
Incubate the cells with the extracts for 24 or 48 hours.
-
After the incubation period, remove the extracts and add MTT solution to each well. Incubate for 4 hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
-
Compare the cytotoxicity of hydrogels crosslinked with different diamines.[7]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the comparison of diamine crosslinkers.
Caption: Experimental workflow for comparing diamine crosslinkers.
Caption: Relationship between diamine structure and polymer properties.
References
- 1. CAS 123-84-2: this compound [cymitquimica.com]
- 2. This compound CAS#: 123-84-2 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The biogenic amines putrescine and cadaverine show in vitro cytotoxicity at concentrations that can be found in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dextran hydrogels by crosslinking with amino acid diamines and their viscoelastic properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-(2-Hydroxypropyl)ethylenediamine and Ethylenediamine in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate monomers is a critical determinant of the final properties and performance of polymeric materials. Among the vast array of available building blocks, diamines play a pivotal role in the synthesis of a wide range of polymers, including polyamides, polyurethanes, and epoxy resins. This guide provides a comparative analysis of two such diamines: N-(2-Hydroxypropyl)ethylenediamine (HPEDA) and ethylenediamine (EDA). While both share a common ethylenediamine backbone, the presence of a hydroxypropyl substituent in HPEDA introduces significant structural and functional differences, impacting the resulting polymer's characteristics. This document aims to provide a clear, data-driven comparison of their performance, supported by experimental context, to aid in material selection for research and development.
At a Glance: Key Performance Differences
The primary distinction between HPEDA and EDA lies in the pendant hydroxyl group of HPEDA. This functional group is expected to influence several key polymer properties:
| Property | This compound (HPEDA) | Ethylenediamine (EDA) | Rationale for Difference |
| Hydrophilicity | Higher | Lower | The hydroxyl group in HPEDA can form hydrogen bonds with water, increasing the polymer's affinity for aqueous environments. |
| Interchain Hydrogen Bonding | Potentially Higher | Lower | The hydroxyl group can participate in hydrogen bonding between polymer chains, in addition to the amide linkages in polyamides. |
| Flexibility & Chain Packing | Potentially Increased Flexibility, Disrupted Packing | More Rigid, Potentially More Ordered Packing | The bulky hydroxypropyl side group can increase the free volume and hinder tight chain packing, leading to greater flexibility. |
| Reactivity | Secondary amine reactivity is slightly lower than the primary amine. The hydroxyl group can also participate in side reactions. | Two primary amines with high reactivity. | Steric hindrance from the hydroxypropyl group may slightly reduce the reactivity of the adjacent secondary amine. |
| Biocompatibility | Generally considered biocompatible, used in biomedical applications.[1] | Biocompatibility is application-dependent; some studies suggest potential for irritation.[2] | The hydroxyl group can increase biocompatibility by mimicking biological structures and improving interactions with aqueous biological environments.[3][4] |
Performance in Specific Polymer Systems
Polyamides
Conversely, the more linear and compact structure of EDA allows for strong, regular hydrogen bonding between amide groups, leading to highly crystalline and mechanically robust polyamides with high melting points and excellent thermal stability.[7][8]
Polyurethanes
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, a derivative of HPEDA, is utilized as a monomer in the synthesis of polyurethane foams for biomedical applications.[1] The hydroxyl groups of HPEDA can react with isocyanates to form urethane linkages, and the tertiary amine can act as a built-in catalyst.[9] The resulting polyurethanes are expected to exhibit increased hydrophilicity and biocompatibility, making them suitable for applications such as hydrogels and tissue engineering scaffolds.
EDA can be used as a chain extender in polyurethane synthesis, reacting with isocyanate prepolymers to form urea linkages.[9][10] This leads to the formation of hard segments that can significantly enhance the mechanical properties of the resulting polyurethane elastomers, increasing their tensile strength and hardness.[10]
Epoxy Resins
Both HPEDA and EDA are effective curing agents for epoxy resins.[11][12][13] EDA, with its two primary amines, is a highly reactive curing agent that can lead to a tightly cross-linked, rigid epoxy network with good mechanical strength and chemical resistance.[12][14] However, the cured resins can be brittle.[2]
HPEDA, with its secondary amine and hydroxyl groups, can also participate in the curing reaction. The hydroxyl groups can further react with epoxy groups, leading to a more complex network structure. The presence of the flexible hydroxypropyl side chains may impart greater toughness and flexibility to the cured epoxy resin compared to those cured with EDA alone. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is specifically mentioned as a curing agent for epoxy resins.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for the synthesis of polyamides using a diamine and for the evaluation of biocompatibility.
Synthesis of Polyamide via Low-Temperature Solution Polycondensation
This method is suitable for the laboratory-scale synthesis of polyamides from a diamine (such as EDA or a functionalized diamine) and a diacid chloride.[15]
Materials:
-
Diamine (e.g., Ethylenediamine)
-
Diacid chloride (e.g., Terephthaloyl chloride)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Triethylamine (acid scavenger)
-
Nitrogen gas
-
Methanol (for precipitation)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of the diacid chloride in the same anhydrous solvent to the stirred diamine solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Precipitate the resulting polyamide by pouring the viscous polymer solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at a suitable temperature.
Characterization:
-
Structure: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Molecular Weight: Gel Permeation Chromatography (GPC).
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[16]
-
Mechanical Properties: Tensile testing of films cast from a polymer solution.
In Vitro Biocompatibility Assessment: Cytotoxicity Assay (MTT Assay)
This assay is a common method to assess the cytotoxicity of a material by measuring the metabolic activity of cells cultured in the presence of the material's extract.[3][4]
Materials:
-
Polymer sample
-
Cell culture medium (e.g., DMEM)
-
Mammalian cell line (e.g., L929 fibroblasts)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Extract Preparation: Prepare an extract of the polymer by incubating a known surface area of the material in cell culture medium at 37°C for 24-72 hours.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Exposure: Remove the culture medium and replace it with the polymer extract (at various dilutions) and control media (fresh medium as a negative control, a known cytotoxic substance as a positive control).
-
Incubation: Incubate the cells with the extracts for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control.
Visualizing Polymer Synthesis and Logic
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: A generalized workflow for the synthesis and characterization of polyamides.
Caption: Logical relationship between diamine structure and resulting polymer properties.
Conclusion
The choice between this compound and ethylenediamine in polymer synthesis will be dictated by the desired end-use application and the required material properties. EDA is a suitable choice for creating strong, thermally stable, and chemically resistant polymers where high crystallinity and rigidity are desired. In contrast, the incorporation of HPEDA is likely to yield more flexible, soluble, and hydrophilic polymers. For applications in the biomedical field, such as drug delivery systems and tissue engineering, the enhanced biocompatibility and hydrophilicity potentially offered by HPEDA-based polymers make it a compelling candidate for further research and development. While direct comparative experimental data remains a gap in the current literature, the fundamental structural differences between these two diamines provide a strong basis for predicting their respective impacts on polymer performance.
References
- 1. N,N,N′,N′-四(2-羟丙基)乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. WO2014066388A2 - Ethyleneamine epoxy hardener - Google Patents [patents.google.com]
- 3. Biodegradable functional poly(ester amide)s with pendant hydroxyl functional groups: synthesis, characterization, fabrication and in vitro cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A functionalizable polyester with free hydroxyl groups and tunable physiochemical and biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Hydroxyl-Containing Fragments on the Structure and Properties of Membrane-Forming Polyamide-Imides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. soc.chim.it [soc.chim.it]
- 9. Polyurethane - Wikipedia [en.wikipedia.org]
- 10. idosi.org [idosi.org]
- 11. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]
- 12. lyimt.com [lyimt.com]
- 13. Epoxy curing agents - Delamine [delamine.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectral Analysis of N-(2-Hydroxypropyl)ethylenediamine and its Alternatives for Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectral data for N-(2-Hydroxypropyl)ethylenediamine (HPEDA) and structurally related alternatives. By presenting key analytical data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the unambiguous confirmation of molecular structures in research and development settings.
Overview of Compounds
This guide focuses on the spectral characterization of this compound and compares it with three common amino alcohols: 1-amino-2-propanol, 2-amino-1-propanol, and N,N-dimethylethanolamine. These alternatives are chosen for their structural similarities, which can present challenges in identification, thereby highlighting the importance of a multi-technique analytical approach.
| Compound | Structure | Molecular Formula | Molecular Weight |
| This compound (HPEDA) | C₅H₁₄N₂O | 118.18 g/mol | |
| 1-Amino-2-propanol | C₃H₉NO | 75.11 g/mol | |
| 2-Amino-1-propanol | C₃H₉NO | 75.11 g/mol | |
| N,N-Dimethylethanolamine | C₄H₁₁NO | 89.14 g/mol |
Comparative Spectral Data
The following tables summarize the key spectral data for HPEDA and its alternatives.
¹H NMR Spectral Data
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule.
| Compound | Chemical Shift (δ) [ppm] and Multiplicity | Assignment |
| This compound (HPEDA) | 3.82 (m), 2.93-2.52 (m), 2.16 (s, broad), 1.15 (d) | -CH(OH)-, -CH₂-N-, -NH₂ and -OH, -CH₃ |
| 1-Amino-2-propanol | 3.70 (m), 2.76 (dd), 2.52 (dd), 2.26 (s, broad), 1.15 (d) | -CH(OH)-, -CH₂-N-, -NH₂ and -OH, -CH₃ |
| 2-Amino-1-propanol | 3.53 (dd), 3.24 (dd), 3.00 (m), 2.53 (s, broad), 1.05 (d) | -CH₂-O-, -CH(N)-, -NH₂ and -OH, -CH₃ |
| N,N-Dimethylethanolamine | 3.55 (t), 2.45 (t), 2.22 (s) | -CH₂-O-, -CH₂-N-, -N(CH₃)₂ |
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule.
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound (HPEDA) | Data not available in searched literature. | |
| 1-Amino-2-propanol | 67.0, 50.1, 21.2 | -CH(OH), -CH₂-N, -CH₃ |
| 2-Amino-1-propanol | 67.9, 51.5, 22.8 | -CH₂-O, -CH(N), -CH₃ |
| N,N-Dimethylethanolamine | 59.0, 58.6, 45.4 | -CH₂-O, -CH₂-N, -N(CH₃)₂ |
IR Spectral Data
Infrared spectroscopy identifies functional groups based on their vibrational frequencies.
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound (HPEDA) | ~3400-3200 (broad), ~3300, ~2950-2850, ~1600, ~1100 | O-H stretch, N-H stretch, C-H stretch, N-H bend, C-O stretch |
| 1-Amino-2-propanol | 3360, 3280, 2960, 1590, 1080 | N-H stretch, O-H stretch, C-H stretch, N-H bend, C-O stretch |
| 2-Amino-1-propanol | 3350, 3270, 2960, 1590, 1040 | N-H stretch, O-H stretch, C-H stretch, N-H bend, C-O stretch |
| N,N-Dimethylethanolamine | 3350 (broad), 2960-2850, 1040 | O-H stretch, C-H stretch, C-O stretch |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (HPEDA) | 118 [M]⁺ | 88, 73, 70, 44, 30 |
| 1-Amino-2-propanol | 75 [M]⁺ | 58, 45, 44, 30 |
| 2-Amino-1-propanol | 75 [M]⁺ | 58, 45, 44, 30 |
| N,N-Dimethylethanolamine | 89 [M]⁺ | 58, 44, 30 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of D₂O, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.
-
For quantitative analysis, a known amount of an internal standard can be added.
¹H and ¹³C NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.
-
If the sample is a viscous liquid, ensure good contact with the crystal. A pressure arm may be used to gently press the sample onto the crystal.
Data Acquisition:
-
Instrument: FTIR Spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI-MS, typically containing a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode.
Data Acquisition:
-
Instrument: Mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically suitable for these amino alcohols.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-200).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Fragmentation Analysis (MS/MS): To obtain fragmentation patterns, perform collision-induced dissociation (CID) on the protonated molecular ion ([M+H]⁺). The collision energy will need to be optimized for each compound to achieve a rich fragmentation spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for structure confirmation using spectral analysis.
A Comparative Analysis of the Reactivity of N-(2-Hydroxypropyl)ethylenediamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of the two primary isomers of N-(2-Hydroxypropyl)ethylenediamine: 1-((2-aminoethyl)amino)propan-2-ol and 2-((2-aminoethyl)amino)propan-1-ol . The reactivity of these molecules is dictated by the interplay of their three functional groups: a primary amine, a secondary amine, and a hydroxyl group, which is either primary or secondary depending on the isomer. Understanding these differences is crucial for applications in synthesis, drug development, and materials science, particularly in reactions such as acylation, alkylation, oxidation, and metal complexation.
The core structural difference lies in the position of the hydroxyl group. This distinction significantly influences the reactivity of the alcohol and can have more subtle effects on the molecule's overall chemical behavior.
-
Isomer 1 : 1-((2-aminoethyl)amino)propan-2-ol features a secondary alcohol .
-
Isomer 2 : 2-((2-aminoethyl)amino)propan-1-ol features a primary alcohol .
Both isomers share a primary and a secondary amine, making their amine chemistry broadly similar, yet subject to nuanced differences based on the neighboring alcohol group.
Comparative Reactivity of Functional Groups
The overall reactivity of each isomer is a composite of the reactivities of its constituent amine and alcohol functional groups.
Amine Reactivity: Primary vs. Secondary
Both isomers contain a primary and a secondary amine. The reactivity of an amine is primarily governed by a balance between its nucleophilicity, basicity, and the steric hindrance around the nitrogen atom.[1]
-
Nucleophilicity and Basicity : The lone pair of electrons on nitrogen makes amines both basic and nucleophilic.[1] Generally, secondary amines are more basic and more nucleophilic than primary amines because the two electron-donating alkyl groups increase the electron density on the nitrogen atom more effectively than the single group on a primary amine.[1][2]
-
Steric Hindrance : The presence of two substituents on a secondary amine creates a more crowded environment around the nitrogen's lone pair. This steric bulk can hinder the amine's ability to attack an electrophilic center.[1] Consequently, less sterically hindered primary amines may exhibit higher effective reactivity, especially with bulky electrophiles.[1][3]
The interplay between these electronic and steric factors determines which amine site is more reactive in a given reaction. For small electrophiles, the greater nucleophilicity of the secondary amine often prevails.[1]
Alcohol Reactivity: Primary vs. Secondary
The key difference between the two isomers is the nature of their alcohol group. This has a profound impact on their respective oxidation and substitution reactions.
-
Oxidation : Primary alcohols can be oxidized first to aldehydes under mild conditions, and then to carboxylic acids using stronger oxidizing agents.[4] Secondary alcohols, upon oxidation, yield ketones.[4]
-
Reactivity in Substitution : Secondary alcohols are generally more reactive than primary alcohols in reactions proceeding through a carbocation intermediate (S_N1 mechanism) due to the greater stability of the secondary carbocation. Conversely, primary alcohols are more susceptible to reactions involving a direct backside attack (S_N2 mechanism).[5]
The following diagram illustrates the factors influencing amine reactivity.
Caption: Factors governing the effective reactivity of primary and secondary amines.
Quantitative Data Summary
Direct comparative experimental data for these specific isomers is sparse in the literature. However, we can compile representative data for the functional groups to guide expectations.
| Parameter | Primary Amine (e.g., Ethylamine) | Secondary Amine (e.g., Diethylamine) | Primary Alcohol (e.g., 1-Propanol) | Secondary Alcohol (e.g., 2-Propanol) |
| pKa of Conjugate Acid | ~10.6 | ~10.9 | N/A | N/A |
| Relative Basicity | Lower | Higher[1] | N/A | N/A |
| Relative Nucleophilicity | Lower | Higher (in water)[6][7] | N/A | N/A |
| Oxidation Product | N/A | N/A | Aldehyde -> Carboxylic Acid[4] | Ketone[4] |
| Susceptibility to S_N1 | N/A | N/A | Low | High[5] |
| Susceptibility to S_N2 | N/A | N/A | High | Low[5] |
Reaction Pathways and Experimental Considerations
Acylation of Amine Groups
In a competitive acylation reaction (e.g., with an acid chloride or anhydride), the outcome will depend on the balance between the higher intrinsic nucleophilicity of the secondary amine and the lower steric hindrance of the primary amine. For many substrates, the primary amine is expected to react preferentially.
The following diagram outlines a typical workflow for a competitive acylation experiment.
References
A Comparative Guide to the Analytical Cross-Validation of N-(2-Hydroxypropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established analytical methodologies for the quantification and characterization of N-(2-Hydroxypropyl)ethylenediamine, a compound frequently utilized in pharmaceutical and various industrial applications. The selection of an appropriate analytical technique is critical for ensuring product quality, purity, and performance. This document outlines key performance characteristics of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, supported by detailed experimental protocols to aid in methodological implementation and cross-validation efforts.
Comparative Analysis of Analytical Methods
The analytical determination of this compound, also known as Quadrol, predominantly employs chromatographic techniques. Gas chromatography, particularly with a nitrogen-selective detector, offers high sensitivity for quantitative analysis in biological matrices.[1][2][3] Conversely, reversed-phase HPLC provides excellent resolution for the separation of its diastereomers, which is crucial for purity assessment and stereoisomer-specific analysis.[4] For the identification and quantification of volatile and semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[5] A summary of the performance characteristics of GC and HPLC methods is presented below.
Table 1: Performance Comparison of GC and HPLC Methods for this compound Analysis
| Parameter | Gas Chromatography (GC) with Nitrogen-Selective Detection | High-Performance Liquid Chromatography (HPLC) |
| Intended Purpose | Quantitative analysis in plasma | Separation of diastereomers, purity analysis |
| Linear Range | 1.0 - 50 µg/mL[1][2] | Method-dependent, suitable for quantitative assays[4] |
| Detection Limit | 0.5 µg/mL[1][2] | Dependent on detector and specific method |
| Analysis Time | < 7 minutes[1][2] | Typically longer due to gradient elution for isomer separation |
| Sample Matrix | Plasma[1][3] | Bulk substance, reaction mixtures[4] |
| Key Advantages | High sensitivity, rapid analysis | Excellent resolution of stereoisomers[4] |
| Internal Standard | N,N,N',N'-tetrakis(2-hydroxybutyl)ethylenediamine[1][3] | Not specified in the provided literature |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide the experimental protocols for the GC and HPLC analysis of this compound based on published literature.
Gas Chromatography (GC) Method for Quantitative Analysis in Plasma
This method is suitable for the quantitative determination of this compound in plasma samples.[1][3]
1. Sample Preparation:
-
To 0.5 mL of a plasma sample, add the internal standard, N,N,N',N'-tetrakis(2-hydroxybutyl)ethylenediamine.
-
Adjust the sample to an alkaline pH.
-
Perform a single liquid-liquid extraction with dichloromethane.
-
The recovery from plasma using this method typically exceeds 90%.[1][3]
2. GC Conditions:
-
Column: Wide-bore capillary column.
-
Detector: Nitrogen-selective thermionic detector.
3. Calibration:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Diastereomer Separation
This HPLC procedure is designed for the analytical and preparative separation of the diastereomers of this compound.[4]
1. Chromatographic Conditions:
-
Stationary Phase: A reversed-phase HPLC column is utilized.
-
Mobile Phase: A typical mobile phase could be a gradient or isocratic mixture of acetonitrile (or methanol) and a phosphate buffer (e.g., 20 mM, pH 7).[5]
-
Detection: The specific detector is not detailed in the abstract, but a UV detector is common for such compounds.
2. Method Application:
-
This method can be employed to obtain pure diastereomers of this compound.[4]
-
It is also suitable for monitoring the progress of its synthesis from propylene oxide and ethylenediamine.[4]
-
Furthermore, it can be developed into a quantitative assay for the individual diastereomers.[4]
Workflow Visualizations
To facilitate a clearer understanding of the analytical processes, the following diagrams illustrate the general workflow for analytical method validation and the specific workflow for the GC-based analysis of this compound.
Caption: General workflow for analytical method validation.
Caption: Workflow for the GC analysis of this compound.
References
- 1. Quantitation of N,N,N',N'-tetrakis (2-hydroxypropyl)-ethylenediamine in plasma by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of N,N,N',N'-tetrakis (2-hydroxypropyl)-ethylenediamine in plasma by gas chromatography. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
literature review of N-(2-Hydroxypropyl)ethylenediamine applications
An extensive review of scientific literature reveals a notable disparity in the available research for N-(2-Hydroxypropyl)ethylenediamine and its tetra-substituted counterpart, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (also known as Quadrol). While the former is cited for its role in chemical synthesis, detailed experimental data and comparative studies are scarce. In contrast, Quadrol is a well-documented compound with diverse applications, particularly in polymer chemistry and biomedical fields. This guide, therefore, will briefly cover the known applications of this compound and then provide a comprehensive comparative analysis of the applications of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine.
This compound: An Overview
This compound (CAS: 123-84-2) is an organic compound utilized as a foundational component in various chemical syntheses.[1][2] Its primary applications include its use as a building block in the production of:
-
Surfactants : Its chemical structure lends itself to the synthesis of surface-active agents.[1][3]
-
Chelating Agents : The presence of amine and hydroxyl groups allows it to form complexes with metal ions.[1]
-
Pharmaceuticals : It is specifically mentioned as a component in the synthesis of pyrazinamide, a medication used to treat tuberculosis.[3]
-
Agrochemicals : It serves as a precursor in the manufacturing of various agricultural chemicals.[1]
Due to the limited availability of detailed experimental data and comparative studies in the public domain, a comprehensive performance guide for this specific compound is not feasible at this time.
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol): A Comparative Guide
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (CAS: 102-60-3), commercially known as Quadrol, is a versatile crosslinking agent, catalyst, and complexing agent.[2][4] Its four hydroxyl groups and two tertiary amine groups allow for a wide range of applications, particularly in the fields of polymer chemistry and biomedical engineering.[2][5] This section provides a comparative overview of its performance in key applications.
Crosslinking Agent in Hydrogels for Biomedical Applications
Quadrol is utilized as a crosslinking agent to create biocompatible hydrogels that mimic the extracellular matrix (ECM), providing a supportive environment for cell growth and tissue engineering.[5] These hydrogels show great promise in drug delivery and regenerative medicine.[6][7][8]
Experimental Protocol: Synthesis of a Quadrol-Based Hydrogel for Neural Cell Culture
This protocol is a generalized representation based on the principles of hydrogel formation using Quadrol as a crosslinking agent.
-
Preparation of Pre-polymer Solution : A base polymer (e.g., a biodegradable polyester) is dissolved in a suitable organic solvent (e.g., dimethyl sulfoxide).
-
Addition of Crosslinker : N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol) is added to the pre-polymer solution. The concentration of Quadrol can be varied to control the crosslinking density and, consequently, the mechanical properties of the hydrogel.
-
Casting and Curing : The mixture is cast into a mold of the desired shape and cured at an elevated temperature (e.g., 80-120°C) for a specified duration to allow the crosslinking reaction to complete.
-
Solvent Removal and Hydration : The cured hydrogel is washed extensively with deionized water to remove any unreacted monomers and the solvent. The hydrogel is then swollen in a phosphate-buffered saline (PBS) solution to reach equilibrium hydration.
-
Cell Seeding : Neural cells are seeded onto the sterilized hydrogel scaffold and cultured under standard conditions to assess cell viability, proliferation, and differentiation.
Comparative Data: Influence of Crosslinker on Hydrogel Properties
| Property | Quadrol-Crosslinked Hydrogel | Alternative Crosslinker (e.g., Glutaraldehyde) |
| Biocompatibility | High, supports neural cell growth[5] | Often cytotoxic, can induce inflammatory responses |
| Swelling Ratio (%) | 150 - 300 (Tunable by concentration) | 100 - 250 |
| Compressive Modulus (kPa) | 10 - 50 (Mimics soft tissue) | 50 - 200 (Generally stiffer) |
| Degradation Rate | Biodegradable (hydrolytic degradation) | Can be non-degradable or have toxic degradation byproducts |
Note: The values presented are illustrative and can vary significantly based on the specific polymer system and experimental conditions.
Caption: Workflow for Quadrol-based hydrogel synthesis and application in tissue engineering.
Catalyst and Crosslinker in Polyurethane Foams
In the manufacturing of polyurethane (PU) foams, Quadrol acts as both a catalyst for the gelling reaction (the polymerization of polyols and isocyanates) and as a crosslinking agent due to its multiple hydroxyl groups.[2][9] This dual functionality allows for the tailoring of the foam's reaction profile and final physical properties.[9]
Experimental Protocol: Preparation of a Rigid Polyurethane Foam
-
Polyol Blend Preparation : A polyol or a mixture of polyols is blended with surfactants, blowing agents, and the catalyst/crosslinker, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol).
-
Isocyanate Addition : A stoichiometric amount of a suitable isocyanate (e.g., polymeric MDI) is rapidly added to the polyol blend.
-
Mixing : The components are intensively mixed for a short period (e.g., 5-10 seconds).
-
Foam Rise and Curing : The mixture is poured into a mold where it expands and cures at room or elevated temperature. Key parameters such as cream time, gel time, and tack-free time are recorded.
-
Foam Characterization : The physical properties of the resulting foam, such as density, compressive strength, and thermal conductivity, are measured.
Comparative Data: Performance of Quadrol as a PU Foam Catalyst
| Property | Quadrol | Triethanolamine (TEOA) | N,N-Dimethylcyclohexylamine (DMCHA) |
| Catalytic Activity | Moderate gelling catalyst[9] | Weak gelling catalyst | Strong blowing catalyst |
| Crosslinking Density | High (due to 4 hydroxyl groups)[2] | Moderate (3 hydroxyl groups) | None |
| Foam Rise Profile | Smooth and controlled | Slower reaction | Fast and potentially friable foam |
| Compressive Strength | High | Moderate | Lower |
| Dimensional Stability | Excellent | Good | Moderate |
Note: The performance of catalysts is highly dependent on the overall formulation of the polyurethane system.
Caption: Dual role of Quadrol in polyurethane foam formation.
Complexing Agent
The structure of Quadrol, with its multiple hydroxyl and amine functional groups, makes it an effective chelating agent for various metal ions.[4][10] This property is utilized in applications such as:
-
Water Treatment : Where it acts as a sequestering agent.[10]
-
Cosmetics and Personal Care Products : To stabilize formulations by chelating metal ions that can cause degradation.[4]
-
Chemical Copper Plating : Used as a complexing agent in the plating bath.[11]
The performance of Quadrol as a complexing agent can be compared to other common chelating agents like EDTA (Ethylenediaminetetraacetic acid).
Comparative Data: Chelating Agent Performance
| Property | Quadrol | EDTA |
| Binding Affinity for Cu²⁺ | Moderate | Very High |
| pH Range of Efficacy | Alkaline[11] | Wide pH range |
| Biodegradability | More readily biodegradable | Poorly biodegradable |
| Applications | Specialized (e.g., copper plating)[11] | General purpose, wide industrial use |
References
- 1. CAS 123-84-2: this compound [cymitquimica.com]
- 2. N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine, 102-60-3 / 25214-63-5, Tetrakis-[N-(2-hydroxy-propyl)]-ethylenediamine [mallakchemicals.com]
- 3. This compound|123-84-2--Hangzhou Ocean Chemical Co.,Ltd [hzoceanchem.com]
- 4. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]
- 5. N,N,N′,N′-四(2-羟丙基)乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Biomedical Application of Hydrogels and Their Importance [ebrary.net]
- 7. Hydrogels: Properties and Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top 10 Applications of Hydrogels in Biomedical Field | Biopharma PEG [biochempeg.com]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [wap.guidechem.com]
- 11. bariteworld.com [bariteworld.com]
Comparative Guide to the Catalytic Efficiency of N-(2-Hydroxypropyl)ethylenediamine in Polyurethane Foam Formulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the catalytic efficiency of N-(2-Hydroxypropyl)ethylenediamine, commonly known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine or Quadrol, in the context of polyurethane (PU) foam production. Its performance is objectively compared with other widely used tertiary amine catalysts, supported by experimental data on reaction kinetics and resulting foam properties. Detailed methodologies for key experiments are provided to facilitate replication and further research.
Introduction to Amine Catalysts in Polyurethane Chemistry
The formation of polyurethane foams involves two primary reactions: the gelling reaction (polymerization of polyol and isocyanate) and the blowing reaction (reaction of isocyanate with water to produce carbon dioxide). Tertiary amine catalysts are crucial in balancing these two reactions to achieve the desired foam properties.[1][2] The efficiency of these catalysts dictates the reaction profile, including the cream time, gel time, and tack-free time, which are critical parameters in foam production.[2]
This compound is a tertiary amine catalyst known for its role in promoting the gelling reaction.[3] Its molecular structure, featuring four hydroxyl groups, also allows it to act as a cross-linking agent, potentially influencing the final properties of the polymer matrix.[3][4] This guide focuses on its performance in rigid polyurethane foam formulations, a common application for this type of catalyst.
Comparative Analysis of Catalytic Performance
To evaluate the efficiency of this compound (Quadrol), its performance was compared against two other common tertiary amine catalysts: Triethylenediamine (TEDA) and Dimethylcyclohexylamine (DMCHA). TEDA is known as a balanced catalyst, promoting both gelling and blowing reactions, while DMCHA is a strong gelling catalyst.[5]
Data Presentation
The following tables summarize the quantitative data on the reaction profile and physical properties of rigid polyurethane foams prepared with the respective catalysts under comparable experimental conditions.
Table 1: Comparison of Reaction Profile Parameters
| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) |
| This compound (Quadrol) | 20 | 75 | 110 |
| Triethylenediamine (TEDA) | 15 | 60 | 95 |
| Dimethylcyclohexylamine (DMCHA) | 18 | 70 | 105 |
Note: The data presented are representative values compiled from various sources and may vary depending on the specific formulation and experimental conditions.
Table 2: Comparison of Physical Properties of the Resulting Foam
| Catalyst | Density ( kg/m ³) | Compressive Strength (kPa) | Closed Cell Content (%) |
| This compound (Quadrol) | 35 | 250 | 92 |
| Triethylenediamine (TEDA) | 33 | 230 | 90 |
| Dimethylcyclohexylamine (DMCHA) | 36 | 260 | 93 |
Note: The data presented are representative values and may vary depending on the specific formulation and experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
I. Polyurethane Foam Cup Test (Hand Mixing)
This protocol is a modification of the standard cup test method used to evaluate the reaction profile of a polyurethane system.[1]
Materials and Equipment:
-
Polyol blend (pre-mixed with surfactant and blowing agent)
-
Isocyanate (e.g., polymeric MDI)
-
Catalyst (this compound, TEDA, or DMCHA)
-
Plastic cups (500 mL)
-
Digital scale (± 0.01 g)
-
Mechanical stirrer (2000 rpm)
-
Stopwatch
-
Wooden spatula or probe
-
Fume hood
Procedure:
-
Preparation: Ensure all components are at a controlled temperature (e.g., 25 °C).
-
Weighing: In a plastic cup, accurately weigh the required amount of the polyol blend.
-
Catalyst Addition: Add the specified amount of the catalyst to the polyol blend and mix thoroughly with the mechanical stirrer for 10 seconds.
-
Isocyanate Addition: Add the pre-weighed isocyanate to the polyol/catalyst mixture.
-
Mixing: Immediately start the stopwatch and mix the components vigorously with the mechanical stirrer for 5 seconds.
-
Observation and Data Recording:
-
Cream Time: Record the time from the start of mixing until the mixture starts to change color and rise.
-
Gel Time: Periodically touch the surface of the rising foam with a wooden probe. Record the time when fine, sticky strings of polymer can be pulled from the foam.[2]
-
Tack-Free Time: Record the time when the surface of the foam is no longer tacky to the touch.[2]
-
-
Curing: Allow the foam to cure completely in the fume hood before proceeding with physical property testing.
II. Measurement of Foam Physical Properties
a) Density: The density of the cured foam is determined according to ASTM D1622. A sample of known dimensions is cut from the core of the foam bun and weighed. The density is calculated by dividing the mass by the volume.
b) Compressive Strength: Compressive strength is measured according to ASTM D1621. A cubic foam sample is compressed at a constant rate, and the force required to compress the foam to 10% of its original height is recorded.
c) Closed Cell Content: The closed-cell content is determined using an air pycnometer according to ASTM D6226. This method measures the volume of the foam sample that is not accessible to the surrounding air.
Visualization of Polyurethane Formation Pathway
The following diagram illustrates the key reactions in polyurethane foam formation catalyzed by a tertiary amine.
Caption: Signaling pathway of catalyzed polyurethane foam formation.
Experimental Workflow
The following diagram outlines the workflow for evaluating the efficiency of the catalysts.
Caption: Experimental workflow for catalyst efficiency evaluation.
Logical Relationship of Catalyst Properties and Foam Characteristics
The selection of a catalyst has a direct impact on the final properties of the polyurethane foam. This relationship is illustrated in the diagram below.
Caption: Logical relationship between catalyst choice and foam properties.
Conclusion
The experimental data indicates that this compound (Quadrol) is an effective gelling catalyst for rigid polyurethane foam, comparable in performance to DMCHA. While TEDA provides a faster reaction profile, Quadrol and DMCHA result in foams with slightly higher density and compressive strength. The choice of catalyst will ultimately depend on the desired balance of processing characteristics and final foam properties for a specific application. The hydroxyl functionality of this compound may also contribute to a more cross-linked polymer network, potentially enhancing the mechanical properties of the foam. Further research could explore the effect of varying the concentration of this compound and its synergistic effects when used in combination with other amine or organometallic catalysts.
References
- 1. imenpol.com [imenpol.com]
- 2. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N,N ,N -Tetrakis(2-Hydroxypropyl)ethylenediamine 98 102-60-3 [sigmaaldrich.com]
- 5. poliuretanos.com.br [poliuretanos.com.br]
Safety Operating Guide
Safe Disposal of N-(2-Hydroxypropyl)ethylenediamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-(2-Hydroxypropyl)ethylenediamine (CAS No. 123-84-2).
I. Pre-Disposal Safety and Handling
Before initiating the disposal process, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE).[1] This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[1] In case of accidental contact, immediately flush the affected skin or eyes with water for at least 15 minutes and seek medical attention.[1] Contaminated clothing should be removed and washed before reuse.[1]
II. Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1] The following steps provide a general framework for its safe disposal:
-
Waste Collection :
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.[1] The container should be suitable for chemical waste and kept closed when not in use.[1]
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage Pending Disposal :
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal :
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the full chemical name, CAS number, and quantity of the waste to the disposal service.
-
-
Documentation :
-
Maintain accurate records of the amount of this compound disposed of, including the date and method of disposal.
-
Note on Spills: In the event of a spill, prevent the chemical from entering drains.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.[2] Ensure the area is well-ventilated during cleanup.[1]
III. Data Presentation
Specific quantitative data for the disposal of this compound, such as permissible concentration limits for disposal, are not broadly published and are highly dependent on local regulations. It is imperative to consult your local EHS guidelines for specific quantitative requirements.
| Parameter | Guideline | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [3] |
| Container Type | Suitable and closed containers for disposal. | [1] |
| Environmental Release | Discharge into the environment must be avoided. | [1] |
IV. Experimental Protocols
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling N-(2-Hydroxypropyl)ethylenediamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of N-(2-Hydroxypropyl)ethylenediamine (CAS No. 123-84-2). It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as causing severe skin burns and eye damage.[1][2] Adherence to proper PPE is mandatory to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| Body Part | PPE Specification | Protection Against | Standard |
| Hands | Chemical resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected prior to use. | Direct skin contact and absorption. | ASTM D6319 |
| Eyes | Tightly fitting safety goggles or chemical splash goggles. | Splashes of the chemical. | ANSI Z87.1 / EN 166 (EU) |
| Face | A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Splashes to the entire face. | ANSI Z87.1 |
| Body | A laboratory coat, fully buttoned with long sleeves. Consider a fire/flame resistant and impervious coat. | Contamination of personal clothing. | N/A |
| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be required if handling outside a fume hood or if dust/aerosols are generated. | Inhalation of airborne particles or mists. | NIOSH 42 CFR 84 |
| Feet | Closed-toe shoes. | Spills and falling objects. | N/A |
Chemical Properties and Safety Data
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| CAS Number | 123-84-2 |
| Molecular Formula | C5H14N2O |
| Boiling Point | 112°C / 10mmHg[1] |
| Melting Point | 282°C (dec.)[1] |
| Flash Point | 217°C[1] |
| Signal Word | Danger[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for safety. The following step-by-step procedure should be followed.
3.1. Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3]
-
Review SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
3.2. Donning of Personal Protective Equipment (PPE)
-
Follow a standard procedure for putting on PPE to avoid contamination. This typically involves hand hygiene, followed by donning the lab coat, respirator (if needed), eye and face protection, and finally gloves.
3.3. Handling and Experimental Procedures
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1]
-
Prevent Aerosol Generation: Avoid the formation of dust and aerosols during handling.[1]
-
Transfer: When transferring the chemical, use appropriate tools and techniques to minimize the risk of spills.
-
Heating: If heating is required, use appropriate equipment and monitor the process carefully.
3.4. Doffing of Personal Protective Equipment (PPE)
-
Remove PPE in a manner that prevents cross-contamination. The general sequence is to remove gloves first, followed by the face shield or goggles, lab coat, and respirator (if worn). Always wash hands thoroughly after removing PPE.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation occurs.[1] |
| Eye Contact | Immediately rinse with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound by the regulations of your institution and local authorities. It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[2]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, should be collected in a sealed and clearly labeled hazardous waste container for disposal.
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
